BMS-195270
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
202822-23-9 |
|---|---|
Molecular Formula |
C15H9ClF3N3O2 |
Molecular Weight |
355.70 g/mol |
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H9ClF3N3O2/c16-8-5-6-12(23)11(7-8)22-14(24)20-13(21-22)9-3-1-2-4-10(9)15(17,18)19/h1-7,23H,(H,20,21,24) |
InChI Key |
PHWHYZMFGGOJEU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-195270; BMS 195270; BMS195270; UNII-20UM0T170J; CHEMBL13637; SCHEMBL5754043; 20UM0T170J. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BMS-195270 in Detrusor Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195270 is a small molecule inhibitor that has demonstrated significant effects on the contractility of the detrusor muscle, the smooth muscle found within the wall of the urinary bladder. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular interactions and physiological effects on detrusor muscle function. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of lower urinary tract physiology and the development of novel therapeutics for bladder dysfunction.
Core Mechanism of Action: Targeting the Gαq/RGS Signaling Complex
The primary mechanism of action of this compound involves the modulation of G-protein coupled receptor (GPCR) signaling downstream of the receptor itself. Specifically, this compound is understood to act at the interface of the Gαq protein subunit and the Regulator of G-protein Signaling (RGS) proteins.
Detrusor muscle contraction is largely mediated by the activation of muscarinic receptors, predominantly the M3 subtype, by the neurotransmitter acetylcholine. This activation initiates a signaling cascade through the Gq family of G-proteins. The alpha subunit of the Gq protein (Gαq), when activated, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for the initiation of smooth muscle contraction.
RGS proteins function as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the G-protein signal. By interfering with the interaction between Gαq and RGS proteins, this compound is thought to stabilize an inactive conformation of the Gαq subunit or otherwise disrupt the signaling cycle. This interference leads to a downstream reduction in calcium mobilization and, consequently, a decrease in detrusor muscle contractility. This targeted action on a key regulatory node of GPCR signaling provides a novel approach to modulating smooth muscle tone.
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| EC50 | 2 μM | HEK293 cells | Inhibition of carbachol-induced response | [1] |
| Effective Concentration | 3 μM | Ex vivo rat whole bladder | Reduction in developed pressure and inhibition of spontaneous contractions | [1] |
| Effect on Calcium Flux | - | Isolated rat bladder strips | Inhibition of calcium flux | [1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the detrusor muscle signaling pathway.
Caption: Proposed mechanism of this compound in detrusor muscle.
Experimental Protocols
Isolated Detrusor Muscle Strip Assay
This in vitro assay is fundamental for assessing the direct effects of compounds on detrusor muscle contractility.
1. Tissue Preparation:
-
Euthanize a rat according to approved institutional animal care and use committee protocols.
-
Surgically excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Remove the urothelium and connective tissue from the bladder.
-
Cut longitudinal strips of the detrusor muscle (approximately 10 mm in length and 2-3 mm in width).
2. Experimental Setup:
-
Mount the detrusor strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.
3. Experimental Procedure:
-
Induce a reference contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the organ bath.
-
After washout and return to baseline, induce contractions with a muscarinic agonist such as carbachol.
-
To test the effect of this compound, pre-incubate the detrusor strips with varying concentrations of the compound for a defined period (e.g., 20-30 minutes) before adding the contractile agonist.
-
Record the isometric tension and analyze the data to determine the inhibitory effect of this compound on agonist-induced contractions.
Ex Vivo Whole Bladder Assay
This assay provides a more integrated model to study the effects of compounds on bladder filling and spontaneous contractions.
1. Bladder Preparation:
-
Excise the rat urinary bladder as described above.
-
Cannulate the bladder dome with a catheter for infusion and pressure measurement.
-
Secure the bladder neck to a fixed mount in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
2. Experimental Setup:
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
The pressure transducer is linked to a data acquisition system to record intravesical pressure.
3. Experimental Procedure:
-
Infuse the bladder with saline or Krebs-Henseleit solution at a constant rate (e.g., 0.1 ml/min).
-
Record the baseline pressure-volume relationship (cystometrogram) and any spontaneous contractions.
-
To test the effect of this compound, add the compound to the organ bath at the desired concentration (e.g., 3 μM) and allow it to equilibrate.
-
Repeat the bladder infusion and record the changes in developed pressure and the frequency and amplitude of spontaneous contractions in the presence of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the effect of this compound on detrusor muscle.
References
Unveiling the Molecular Target of BMS-195270: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-195270 is a small molecule inhibitor recognized for its effects on smooth muscle contraction, particularly in bladder tissue. This technical guide delineates the current understanding of the molecular target and mechanism of action of this compound. Analysis of available data strongly indicates that this compound functions as an antagonist of the muscarinic acetylcholine receptor signaling pathway. This is evidenced by its ability to inhibit responses elicited by the muscarinic agonist carbachol and to block downstream calcium mobilization. This document provides a comprehensive overview of the pharmacological data, experimental methodologies employed in its characterization, and the pertinent signaling pathways.
Primary Molecular Target: Muscarinic Acetylcholine Receptor Pathway
Evidence from Cellular and Tissue-Based Assays
-
Inhibition of Carbachol-Induced Bladder Muscle Contraction: this compound has been shown to inhibit the tonicity of isolated rat bladder strips that is evoked by carbachol. This effect points to an interference with the physiological response mediated by muscarinic receptors in the bladder smooth muscle.
-
Antagonism of Muscarinic Agonist in HEK293 Cells: In Human Embryonic Kidney (HEK) 293 cells, which endogenously express muscarinic receptors, this compound inhibits the response to carbachol with a half-maximal effective concentration (EC50) of 2 μM[1]. This provides a quantitative measure of its potency in a cellular context.
-
Inhibition of Calcium Flux: A key downstream event following the activation of certain muscarinic receptor subtypes (M1, M3, M5) is the mobilization of intracellular calcium. This compound has been observed to inhibit calcium flux[1]. Crucially, this inhibitory activity is retained even when endogenous calcium channels are inactivated, strongly suggesting that the compound acts upstream of calcium channel opening, likely at the receptor or G-protein coupling level[1].
Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell/Tissue System | Assay Type |
| EC50 | 2 µM | HEK293 Cells | Inhibition of Carbachol-induced response |
Note: Further quantitative data, such as binding affinities (Ki/Kd) for specific muscarinic receptor subtypes, are not yet publicly available in the reviewed literature.
Signaling Pathway
This compound exerts its effects by modulating the signaling pathway initiated by muscarinic acetylcholine receptors. Specifically, it appears to antagonize the Gq/11 protein-coupled pathway.
Experimental Methodologies
The characterization of this compound's activity has relied on established in vitro pharmacological assays.
Isolated Tissue Bath Assay for Bladder Muscle Contraction
This assay assesses the effect of a compound on the contractility of smooth muscle tissue.
Protocol:
-
Tissue Preparation: Bladder tissue is excised from a rat and placed in a physiological salt solution. The tissue is then cut into strips of a standardized size.
-
Mounting: The tissue strips are mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature and aerated. One end of the strip is fixed, and the other is attached to a force transducer to measure isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Compound Addition: Carbachol is added to the bath to induce a stable contraction. Subsequently, increasing concentrations of this compound are added to assess its ability to relax the pre-contracted tissue.
-
Data Acquisition: Changes in muscle tension are recorded continuously. The inhibitory effect of this compound is quantified by measuring the reduction in the carbachol-induced contraction.
HEK293 Cell-Based Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation and subsequent inhibition.
Protocol:
-
Cell Culture: HEK293 cells are cultured in appropriate media and seeded into multi-well plates.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which can enter the cells and is cleaved to its active, calcium-binding form.
-
Assay Procedure: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken. This compound is added at various concentrations, followed by the addition of carbachol to stimulate the muscarinic receptors.
-
Data Acquisition and Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The inhibitory effect of this compound is determined by quantifying the reduction in the carbachol-induced fluorescence signal, and an EC50 value is calculated.
Conclusion and Future Directions
For a more definitive characterization of its molecular target, further studies are warranted:
-
Radioligand Binding Assays: Competitive binding studies with radiolabeled muscarinic antagonists (e.g., [3H]-NMS or [3H]-QNB) against a panel of cloned human muscarinic receptor subtypes (M1-M5) would definitively identify the primary target and determine the binding affinity (Ki) and selectivity profile of this compound.
-
GTPγS Binding Assays: These assays can be used to determine if this compound acts as an inverse agonist or a neutral antagonist by measuring its effect on G-protein activation in the absence of an agonist.
-
In Vivo Studies: Further in vivo studies in relevant animal models would be necessary to correlate the in vitro findings with physiological effects and to evaluate its therapeutic potential.
This technical guide provides a consolidated view of the current knowledge regarding the molecular target of this compound, offering a foundation for further research and development efforts in the field of muscarinic receptor modulation.
References
BMS-195270 and the Calcium Channel Inhibition Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-195270 has been identified as an inhibitor of smooth muscle contraction, primarily through its effects on calcium flux. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with calcium channel pathways. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the putative signaling pathways and experimental workflows. It is important to note that while this compound is known to inhibit calcium flux, its direct interaction with and specificity for various calcium channel subtypes are not as extensively characterized as other compounds. This guide differentiates between the known effects of this compound and the more detailed channel interaction data available for the related compound, BMS-204352, to provide a clear perspective for future research and development.
Introduction
This compound is a small molecule inhibitor recognized for its tissue-specific effects on bladder muscle tone and spontaneous contractions.[1] Its primary mechanism is attributed to the inhibition of calcium flux, a critical process in muscle contraction and cellular signaling.[1][2] The compound has been shown to inhibit carbachol-induced tonicity in isolated rat bladder strips, suggesting an interference with signaling pathways that lead to an increase in intracellular calcium.[1][2] This document aims to consolidate the available technical information on this compound's effects on calcium signaling pathways to support further research and drug development efforts.
Quantitative Data
The following tables summarize the key quantitative metrics associated with the activity of this compound and, for comparative purposes, the related compound BMS-204352.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Condition |
| EC50 | 2 µM | HEK293 cells | Inhibition of carbachol-induced response |
Table 2: In Vitro Efficacy of BMS-204352 (for comparison)
| Parameter | Value | Channel Type | Cell/Tissue Type |
| Kd | 6.00 ± 0.67 µM | L-type Ca2+ channels | Rat ventricular myocytes |
| Hill Coefficient | 1.33 ± 0.18 | L-type Ca2+ channels | Rat ventricular myocytes |
Signaling Pathways
The precise signaling pathway for this compound's inhibition of calcium flux is not fully elucidated. However, based on its inhibitory effect on carbachol-induced responses, a putative pathway can be proposed. Carbachol, a muscarinic acetylcholine receptor agonist, typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of calcium from intracellular stores, as well as influx of extracellular calcium. This compound appears to interfere with this cascade.
Caption: Putative signaling pathway for this compound-mediated inhibition of smooth muscle contraction.
For comparison, the direct action of BMS-204352 on L-type calcium channels is more clearly defined.
Caption: Direct inhibition of L-type calcium channels by BMS-204352.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. Below are generalized methodologies based on the available data.
Isolated Tissue Contractility Assay
This protocol is designed to assess the effect of this compound on smooth muscle contraction in isolated tissue preparations.
-
Tissue Preparation:
-
Euthanize a rat according to approved animal care protocols.
-
Excise the bladder and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Cut the bladder into longitudinal strips (approximately 2 mm x 10 mm).
-
-
Experimental Setup:
-
Mount the tissue strips in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Connect one end of the strip to a fixed point and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
-
Data Acquisition:
-
Record baseline contractile activity.
-
Induce tonic contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage inhibition of the carbachol-induced tone.
-
Caption: Workflow for isolated tissue contractility assay.
Calcium Flux Assay in Cultured Cells
This protocol measures changes in intracellular calcium concentration in response to receptor activation and inhibition by this compound.
-
Cell Culture and Dye Loading:
-
Plate HEK293 cells in a 96-well black-walled, clear-bottom plate and culture to confluency.
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of carbachol to stimulate the cells.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of control wells (no inhibitor).
-
Calculate the EC50 value for the inhibition of the carbachol response.
-
Caption: Workflow for a cell-based calcium flux assay.
Conclusion and Future Directions
This compound demonstrates clear inhibitory effects on smooth muscle contraction through the modulation of calcium flux. However, a significant knowledge gap remains regarding its direct molecular targets and its specificity for different types of calcium channels. Future research should focus on:
-
Direct Binding Assays: Utilizing radioligand binding or other biophysical methods to determine if this compound directly binds to L-type, T-type, or other calcium channels.
-
Electrophysiology Studies: Performing patch-clamp experiments on various cell types expressing specific calcium channel subtypes to characterize the direct effects of this compound on channel kinetics and conductance.
-
Specificity Profiling: Screening this compound against a broader panel of receptors and ion channels to understand its selectivity and potential off-target effects.
A more detailed understanding of the molecular pharmacology of this compound will be crucial for its potential development as a therapeutic agent. By elucidating its precise mechanism of action, researchers can better predict its efficacy and safety profile.
References
Pharmacological Profile of BMS-195270: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-195270 is a small molecule inhibitor of bladder muscle contraction. Preclinical evidence demonstrates its activity in reducing carbachol-induced bladder tonicity through the inhibition of calcium flux. This document provides a comprehensive summary of the available pharmacological data, outlines relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is based on publicly available, albeit limited, data, as the primary research publication detailing the initial discovery and characterization of this compound could not be identified.
Introduction
Overactive bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. A key pathophysiological feature of OAB is the involuntary contraction of the detrusor (bladder) smooth muscle. Pharmacological intervention often targets the signaling pathways that control bladder smooth muscle contractility. This compound has been identified as a small molecule that exhibits inhibitory effects on bladder muscle contraction, suggesting its potential as a tool compound for studying bladder physiology or as a starting point for the development of novel OAB therapeutics.
Mechanism of Action
This compound appears to exert its bladder muscle relaxant effects by inhibiting calcium influx into detrusor smooth muscle cells.[1] The contraction of bladder smooth muscle is a calcium-dependent process. Cholinergic agonists, such as carbachol, induce contraction primarily through the activation of M3 muscarinic receptors. This activation triggers a signaling cascade that leads to an increase in intracellular calcium concentration, both from intracellular stores and via influx from the extracellular space. The available data suggests that this compound interferes with this calcium signaling, leading to a reduction in bladder muscle tone and contractility.[1]
Quantitative Pharmacological Data
The publicly available quantitative data for this compound is limited. The following table summarizes the key reported values.
| Parameter | Value | Cell/Tissue Type | Assay Description |
| EC50 | 2 µM | HEK293 cells | Inhibition of carbachol-induced response.[1] |
| Effective Concentration | 3 µM | Ex vivo rat whole bladder | Dramatic reduction in developed pressure.[1] |
It is important to note that a comprehensive profile of binding affinities (Ki) and a broader range of IC50/EC50 values from various functional assays are not available in the public domain.
Key Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, based on the descriptions of the experiments, the following are generalized methodologies that are likely to have been employed.
Isolated Bladder Strip Assay
This in vitro method is a standard for assessing the contractility of bladder smooth muscle in response to pharmacological agents.
Objective: To measure the effect of this compound on the contraction of isolated bladder tissue induced by an agonist like carbachol.
Generalized Protocol:
-
Tissue Preparation: A rat is euthanized, and the bladder is excised and placed in cold, oxygenated Krebs-Henseleit buffer. The bladder is dissected to obtain longitudinal strips of the detrusor muscle.
-
Mounting: The muscle strips are mounted in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time, with regular washes.
-
Contraction Induction: A contractile agent, such as carbachol, is added to the organ bath to induce a stable contraction.
-
Compound Addition: Once a stable contraction is achieved, increasing concentrations of this compound are added to the bath to assess its relaxant effect.
-
Data Acquisition: The force of contraction is recorded continuously. The inhibitory effect of this compound is calculated as a percentage of the initial agonist-induced contraction.
Cellular Calcium Flux Assay
This assay is used to measure changes in intracellular calcium concentration in response to stimuli and the effect of inhibitory compounds.
Objective: To determine the effect of this compound on carbachol-induced calcium flux in a cell-based model (e.g., HEK293 cells expressing muscarinic receptors).
Generalized Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing the M3 muscarinic receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific period.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: The cells are then stimulated with a muscarinic agonist like carbachol.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibition of the calcium response by this compound is quantified and used to determine an IC₅₀ value.
Signaling Pathways
Carbachol-Induced Bladder Contraction Pathway
The following diagram illustrates the signaling cascade initiated by carbachol in bladder smooth muscle cells, leading to contraction. This compound is hypothesized to inhibit the influx of extracellular calcium, a critical step in this pathway.
Conclusion
This compound is a small molecule inhibitor of bladder smooth muscle contraction that acts by inhibiting calcium flux. The available data, though limited, suggests its potential as a pharmacological tool for studying bladder function. Further research is required to fully elucidate its molecular target, comprehensive pharmacological profile, and potential for therapeutic development. The lack of primary literature necessitates that the current information be interpreted with caution. Researchers interested in this compound are encouraged to seek out any original publications from its developing institution, Bristol-Myers Squibb, that may not be readily accessible in public databases.
References
BMS-195270: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195270 is a small molecule inhibitor that has garnered interest for its specific effects on smooth muscle contraction, particularly in bladder tissue. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its study. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.
Chemical Properties
This compound is a synthetic compound with the following identifiers and properties. While a definitive IUPAC name is not consistently reported in publicly available literature, its fundamental chemical information is well-documented.
| Property | Value | Source(s) |
| CAS Number | 202822-23-9 | [1][2][3][4] |
| Molecular Formula | C₁₅H₉ClF₃N₃O₂ | [1][2] |
| Molecular Weight | 355.7 g/mol | [2] |
| Solubility | Slightly soluble to insoluble (<1 mg/mL) | [2] |
| Physical State | Powder | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [2] |
Mechanism of Action: Gαq/RGS Signaling Pathway
This compound exerts its effects by modulating the G-protein coupled receptor (GPCR) signaling cascade, specifically targeting the Gαq pathway. Evidence suggests that this compound does not directly act on a receptor but rather interferes with the interaction between the Gαq subunit and Regulator of G-protein Signaling (RGS) proteins. This interference enhances the GTPase activity of Gαq, leading to a more rapid termination of the downstream signal.
The proposed mechanism involves the stabilization of the Gαq-RGS protein complex, which accelerates the hydrolysis of GTP to GDP on the Gαq subunit. This inactivation of Gαq prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate consequence is a reduction in intracellular calcium release and a subsequent decrease in smooth muscle contraction.
Caption: Proposed signaling pathway of this compound action.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Isolated Bladder Strip Contractility Assay
This ex vivo assay is fundamental for assessing the direct effect of this compound on smooth muscle contractility.
Methodology:
-
Tissue Preparation:
-
Euthanize a rat according to approved animal care protocols.
-
Excise the bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Dissect the bladder into longitudinal strips (approximately 2 mm x 10 mm).
-
-
Experimental Setup:
-
Mount the bladder strips in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Data Collection:
-
Induce contractions with a contractile agent such as Carbachol (e.g., 1 µM).
-
Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
Calculate the IC₅₀ value for this compound.
-
Caption: Workflow for the isolated bladder strip contractility assay.
Intracellular Calcium Flux Assay
This cell-based assay measures changes in intracellular calcium concentration, providing insight into the mechanism of action of this compound.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., HEK293 cells expressing a relevant GPCR) in 96-well black-walled, clear-bottom plates.
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.
-
-
Compound Treatment and Signal Detection:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence.
-
Inject a GPCR agonist (e.g., Carbachol) to stimulate calcium release.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Compare the response in this compound-treated cells to control cells to determine the inhibitory effect.
-
Conclusion
This compound is a valuable research tool for investigating Gαq-mediated signaling pathways and smooth muscle physiology. Its specific mechanism of action, involving the modulation of the Gαq/RGS protein interface, offers a unique approach to targeting GPCR signaling downstream of the receptor. The experimental protocols outlined in this guide provide a foundation for further exploration of its pharmacological profile and potential therapeutic applications.
References
Technical Guide: Investigating the Phenotypic Effects of BMS-195270 in Caenorhabditis elegans Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caenorhabditis elegans has emerged as a powerful in vivo model for pharmacological studies due to its genetic tractability, rapid life cycle, and well-characterized nervous system. This technical guide focuses on the research of BMS-195270, a small molecule inhibitor of bladder muscle contraction, within C. elegans models. While research in mammalian systems has demonstrated its efficacy in reducing bladder contractility, studies in C. elegans provide a valuable platform for elucidating its mechanism of action on a molecular and systemic level.
Treatment of adult C. elegans with 2.8 mM this compound has been observed to induce a distinct set of phenotypes: a defective egg-laying (Egl-d) phenotype, slowed or arrested pharyngeal pumping (Eat), and uncoordinated motion (Unc). These observable phenotypes suggest that this compound impacts fundamental neuromuscular processes in the nematode. It is known to be an inhibitor of calcium flux, and its effects in C. elegans are consistent with the disruption of calcium signaling pathways that are crucial for these physiological functions.
This guide provides a comprehensive overview of the experimental protocols required to quantitatively assess the effects of this compound on C. elegans, presents a framework for data analysis, and explores the potential underlying signaling pathways.
Data Presentation
While the qualitative effects of this compound in C. elegans have been described, to date, specific quantitative data from these experiments have not been published in the accessible scientific literature. The following tables are presented as a template to illustrate how such quantitative data would be structured for clear comparison and analysis. These hypothetical tables are based on typical results from similar pharmacological studies in C. elegans.
Table 1: Effect of this compound on Pharyngeal Pumping Rate
| Treatment Group | Concentration (mM) | Pharyngeal Pumping Rate (pumps/min) ± SEM | n | p-value vs. Vehicle |
| Vehicle (DMSO) | 0 | 250 ± 10 | 50 | - |
| This compound | 2.8 | 85 ± 15 | 50 | < 0.001 |
Table 2: Quantification of Egg-Laying Defective (Egl-d) Phenotype
| Treatment Group | Concentration (mM) | Number of Eggs Retained in Utero ± SEM | n | p-value vs. Vehicle |
| Vehicle (DMSO) | 0 | 12 ± 2 | 50 | - |
| This compound | 2.8 | 45 ± 5 | 50 | < 0.001 |
Table 3: Analysis of Locomotion Parameters
| Treatment Group | Concentration (mM) | Body Bend Frequency (bends/min) ± SEM | Amplitude of Sine Wave (µm) ± SEM | n | p-value vs. Vehicle |
| Vehicle (DMSO) | 0 | 120 ± 8 | 150 ± 10 | 50 | - |
| This compound | 2.8 | 40 ± 10 | 90 ± 12 | 50 | < 0.001 |
Experimental Protocols
The following protocols are detailed methodologies for conducting the key experiments to quantify the phenotypic effects of this compound in C. elegans.
General Preparation of this compound and Treatment of C. elegans
-
Stock Solution Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.
-
NGM Plate Preparation: Prepare standard Nematode Growth Medium (NGM) agar plates.
-
Drug Application: Once the NGM has cooled to approximately 55°C, add the this compound stock solution to the desired final concentration (e.g., 2.8 mM). Also, prepare vehicle control plates with an equivalent concentration of DMSO.
-
Bacterial Seeding: Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.
-
Worm Synchronization: Prepare a synchronized population of L4 larvae or young adult worms by standard methods (e.g., bleaching).
-
Exposure: Transfer the synchronized worms to the prepared this compound and vehicle control plates.
Pharyngeal Pumping Assay
This assay quantifies the rate of pharyngeal contractions, which is an indicator of feeding behavior.
-
Worm Preparation: Use synchronized young adult worms that have been exposed to this compound or vehicle for a defined period (e.g., 24 hours).
-
Observation: Place an individual worm on a fresh, unseeded NGM plate.
-
Counting: Under a dissecting microscope, count the number of terminal bulb contractions over a 30-second or 1-minute interval.
-
Data Analysis: Calculate the pumping rate in pumps per minute. Repeat for a statistically significant number of worms in each treatment group.
Egg-Laying (Egl) Assay
This assay quantifies the egg-laying defective phenotype by counting the number of eggs retained within the worm's uterus.
-
Worm Preparation: Use synchronized young adult worms treated with this compound or vehicle for a specific duration (e.g., 24-48 hours).
-
Mounting: Mount individual worms on a 2% agarose pad on a microscope slide with a drop of M9 buffer containing a paralyzing agent (e.g., levamisole) to immobilize them.
-
Imaging: Using a compound microscope with DIC optics, focus on the uterus of the worm.
-
Quantification: Count the number of eggs retained in the uterus of each worm.
-
Statistical Analysis: Compare the average number of retained eggs between the this compound treated and vehicle control groups.
Locomotion (Unc) Assay
This assay quantifies the uncoordinated phenotype by analyzing various parameters of worm movement.
-
Worm Preparation: Use synchronized young adult worms after exposure to this compound or vehicle.
-
Recording: Place individual worms on a fresh NGM plate and record their movement for a set period (e.g., 1-5 minutes) using a camera mounted on a dissecting microscope.
-
Tracking and Analysis: Use automated worm tracking software to analyze the recordings. Key parameters to quantify include:
-
Body Bend Frequency: The number of sinusoidal bends per minute.
-
Amplitude: The maximum perpendicular distance from the worm's midline to the peak of the wave.
-
Speed: The rate of movement across the agar surface.
-
-
Data Comparison: Compare the mean values of these parameters between the drug-treated and control groups.
Signaling Pathways and Mechanism of Action
The phenotypes induced by this compound in C. elegans strongly suggest an impact on neuromuscular function, likely through the disruption of calcium signaling. The pharynx and body wall muscles of C. elegans rely on the coordinated action of several key ion channels for their rhythmic contractions.
The pharyngeal action potential, essential for pumping, is initiated by the T-type calcium channel CCA-1 , with the plateau phase maintained by the L-type calcium channel EGL-19 . Repolarization is mediated by the potassium channel EXP-2 . Given that this compound is a known calcium flux inhibitor, it is hypothesized to interfere with the function of CCA-1 and/or EGL-19, leading to the observed 'Eat' phenotype.
Locomotion in C. elegans is driven by the contraction of body wall muscles, which is triggered by acetylcholine release from motor neurons. This leads to muscle depolarization and the opening of voltage-gated calcium channels, primarily EGL-19 , causing calcium influx and muscle contraction. The uncoordinated (Unc) phenotype observed with this compound treatment is likely due to the inhibition of EGL-19, disrupting this process. The egg-laying (Egl) phenotype is also consistent with the disruption of calcium signaling in the vulval muscles, which are also known to express EGL-19.
The provided workflow diagram outlines the key steps for a comprehensive study of this compound in C. elegans, from initial treatment to final data analysis.
Conclusion and Future Directions
This compound induces clear and quantifiable neuromuscular phenotypes in C. elegans, making it a valuable tool for studying the in vivo effects of calcium channel modulation. The protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these effects. Future research should focus on obtaining precise quantitative data on the dose-dependent effects of this compound on pharyngeal pumping, egg-laying, and locomotion. Furthermore, electrophysiological studies on isolated pharyngeal and body wall muscle preparations from C. elegans treated with this compound would provide direct evidence for its interaction with specific ion channels like EGL-19 and CCA-1. Genetic screens using this compound could also identify novel genes involved in calcium signaling pathways and the mechanism of action of this compound. Such studies will not only enhance our understanding of the pharmacology of this compound but also provide broader insights into the fundamental roles of calcium signaling in neuromuscular function.
Methodological & Application
Application Notes and Protocols for BMS-195270 in an Ex Vivo Rat Bladder Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195270 is a small molecule inhibitor of bladder muscle tone and spontaneous contractions.[1] It has been shown to effectively inhibit carbachol-evoked tonicity in isolated rat bladder strips and reduce pressure in ex vivo whole rat bladder models.[2] The primary mechanism of action of this compound is the inhibition of calcium flux in bladder smooth muscle cells.[1][2] These properties make this compound a valuable tool for studying bladder physiology and for the preclinical evaluation of potential new therapies for overactive bladder and other urinary tract dysfunctions.
This document provides detailed protocols for utilizing this compound in an ex vivo rat bladder model, along with a summary of its known quantitative effects and a depiction of its proposed signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity.
| Parameter | Value | Species/System | Notes |
| EC50 | 2 µM | HEK293 cells | Inhibition of muscarinic agonist (Carbachol) response.[2] |
| Effective Concentration | 3 µM | Ex vivo rat whole bladder | Produced a dramatic reduction in developed pressure at infusion volumes of 0.2-1.3 mL and inhibited spontaneous contractions.[2] |
Experimental Protocols
Ex Vivo Rat Bladder Strip Contractility Assay
This protocol details the methodology for preparing isolated rat bladder strips and assessing the effect of this compound on smooth muscle contraction.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.9 CaCl2, 1.2 MgSO4, 24.9 NaHCO3, 1.2 KH2PO4, 11.7 dextrose)
-
This compound
-
Carbachol or Potassium Chloride (KCl)
-
Organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
-
Dissection tools
Procedure:
-
Preparation of Krebs Solution: Prepare fresh Krebs solution and aerate with 95% O2 / 5% CO2 for at least 30 minutes before use. Maintain the solution at 37°C.
-
Tissue Dissection:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully excise the bladder and immediately place it in a petri dish containing cold, aerated Krebs solution.
-
Remove any adhering fat and connective tissue.
-
Open the bladder longitudinally from the neck to the dome.
-
Cut longitudinal strips of the bladder wall approximately 2 mm in width and 8-10 mm in length.
-
-
Mounting the Tissue:
-
Mount the bladder strips in an organ bath containing Krebs solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 gram to each strip and allow the tissue to equilibrate for 60-90 minutes. During equilibration, wash the strips with fresh Krebs solution every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.
-
Once the contraction reaches a plateau, wash the tissue with fresh Krebs solution until the tension returns to baseline.
-
To assess the effect of this compound on agonist-induced contractions, pre-incubate the bladder strips with desired concentrations of this compound for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve for a contractile agonist like carbachol in the presence and absence of this compound.
-
Record the isometric tension and analyze the data to determine the inhibitory effect of this compound.
-
Ex Vivo Whole Rat Bladder Model
This protocol is suitable for studying the effects of this compound on bladder pressure and spontaneous contractions in a more intact organ preparation.
Materials:
-
Male Sprague-Dawley rats
-
Krebs solution
-
This compound
-
Catheter
-
Infusion pump
-
Pressure transducer
-
Dissection tools
Procedure:
-
Tissue Preparation:
-
Following euthanasia, excise the urinary bladder with the proximal urethra intact.
-
Insert a catheter into the urethra and secure it with a ligature.
-
Place the bladder in a temperature-controlled organ bath containing aerated Krebs solution at 37°C.
-
-
Experimental Setup:
-
Connect the catheter to an infusion pump and a pressure transducer to record intravesical pressure.
-
Allow the bladder to equilibrate in the Krebs solution.
-
-
Experimental Protocol:
-
Infuse Krebs solution into the bladder at a constant rate to induce spontaneous contractions and a rise in intravesical pressure.
-
Once a stable pattern of contractions is observed, introduce this compound into the organ bath at the desired concentration (e.g., 3 µM).[2]
-
Record the changes in intravesical pressure and the frequency and amplitude of spontaneous contractions.
-
Analyze the data to quantify the inhibitory effect of this compound on bladder activity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of bladder smooth muscle contraction and the experimental workflow for the ex vivo bladder strip assay.
Caption: Proposed signaling pathway of carbachol-induced bladder smooth muscle contraction and the inhibitory action of this compound.
Caption: Experimental workflow for the ex vivo rat bladder strip contractility assay.
References
Application Notes and Protocols for BMS-195270 in HEK293 Cell Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195270 is a small molecule inhibitor of calcium flux. In human embryonic kidney (HEK293) cells, which endogenously express muscarinic acetylcholine receptors, this compound has been shown to effectively inhibit the increase in intracellular calcium induced by the muscarinic agonist carbachol.[1] This makes it a valuable tool for studying Gq-coupled protein signaling pathways and for screening for novel antagonists of muscarinic receptors. These application notes provide a detailed protocol for utilizing this compound in a HEK293 cell-based calcium flux assay.
Mechanism of Action
HEK293 cells endogenously express M3 muscarinic receptors, which are Gq protein-coupled receptors (GPCRs). Upon stimulation by an agonist like carbachol, the Gαq subunit of the G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. This compound acts as an antagonist in this pathway, inhibiting the carbachol-induced calcium mobilization.
Quantitative Data
The inhibitory effect of this compound on carbachol-induced calcium flux in HEK293 cells is concentration-dependent. The half-maximal effective concentration (EC50) for this inhibition has been determined to be 2 µM.[1]
| Compound | Cell Line | Agonist | Parameter | Value |
| This compound | HEK293 | Carbachol | EC50 (Inhibition) | 2 µM[1] |
Signaling Pathway Diagram
Caption: Gq signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the calcium flux assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes the calcium-sensitive dye Fluo-4 AM.
Materials and Reagents:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
Carbachol
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (DMSO)
Procedure:
1. Cell Culture and Plating: a. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium. c. Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. d. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C. b. Carbachol Stock Solution: Prepare a 10 mM stock solution of carbachol in sterile water. Store aliquots at -20°C. c. Fluo-4 AM Loading Solution: i. Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. ii. Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. iii. On the day of the assay, prepare the Fluo-4 AM loading solution by mixing 10 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 with 10 mL of HBSS with 20 mM HEPES. This will result in a final Fluo-4 AM concentration of approximately 2 µM.
3. Dye Loading: a. Gently remove the culture medium from the wells. b. Wash the cells once with 100 µL of HBSS. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 60 minutes in the dark. e. After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. f. After the final wash, leave 100 µL of HBSS in each well.
4. Calcium Flux Assay: a. Prepare serial dilutions of this compound in HBSS from the stock solution. Also, prepare a vehicle control (HBSS with the same final concentration of DMSO). b. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. c. Incubate the plate at room temperature for 15-30 minutes in the dark. d. Prepare a working solution of carbachol in HBSS at a concentration that will give a final concentration in the well that is known to elicit a robust response (e.g., EC80). e. Place the 96-well plate into a fluorescence plate reader equipped with a fluidic injection system. f. Set the instrument to record fluorescence kinetically (e.g., one reading per second) with excitation at ~490 nm and emission at ~525 nm. g. Record a baseline fluorescence for 10-20 seconds. h. Inject 50 µL of the carbachol working solution into each well and continue recording the fluorescence for an additional 60-120 seconds.
5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (F - F0). b. Determine the peak fluorescence response for each well. c. To determine the inhibitory effect of this compound, plot the peak fluorescence response against the log of the this compound concentration. d. Fit the data to a four-parameter logistic equation to calculate the IC50 value, which in this context represents the EC50 for inhibition.
Troubleshooting
-
High background fluorescence: Ensure complete removal of excess Fluo-4 AM by thorough washing. Use phenol red-free medium/buffer for the assay.
-
Low signal-to-noise ratio: Optimize cell seeding density. Ensure the health and viability of the cells. Check the concentration and activity of the agonist (carbachol).
-
Cell detachment: Handle the plate gently during washing steps. Use coated plates if necessary.
-
Variability between wells: Ensure accurate and consistent pipetting. Mix all solutions thoroughly before addition to the wells.
References
Preparing a DMSO Stock Solution of BMS-195270: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of BMS-195270 in dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor of bladder muscle contraction, functioning through the inhibition of calcium flux.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.
| Property | Value |
| Molecular Formula | C₁₅H₉ClF₃N₃O₂ |
| Molecular Weight | 355.70 g/mol [1] |
| CAS Number | 202822-23-9[1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥95% |
| Solubility in DMSO | 125 mg/mL (351.42 mM)[1][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the increase in intracellular calcium concentration ([Ca²⁺]i) induced by muscarinic receptor agonists such as Carbachol.[1][3] Carbachol stimulates M3 muscarinic acetylcholine receptors, which are Gq protein-coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This initial release is often followed by an influx of extracellular Ca²⁺ through various calcium channels. This compound acts as an inhibitor of this calcium flux, thereby attenuating the downstream cellular responses, such as muscle contraction.[1][3]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, the required mass can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 355.70 g/mol = 3.557 mg
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1][4]
-
Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
For complete dissolution, sonicate the solution in an ultrasonic bath until no visible particles remain.[1][4]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Dilution Calculations for Stock Solutions
Table 2 provides the required mass of this compound to prepare stock solutions of different concentrations and volumes.
| Desired Concentration | Volume | Required Mass of this compound (mg) |
| 1 mM | 1 mL | 0.356 |
| 1 mM | 5 mL | 1.779 |
| 1 mM | 10 mL | 3.557 |
| 5 mM | 1 mL | 1.779 |
| 5 mM | 5 mL | 8.893 |
| 5 mM | 10 mL | 17.785 |
| 10 mM | 1 mL | 3.557 |
| 10 mM | 5 mL | 17.785 |
| 10 mM | 10 mL | 35.570 |
Note: For preparing working solutions, the DMSO stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the experimental system (typically <0.1-0.5%).
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling solutions containing DMSO.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Signaling pathways underlying muscarinic receptor-induced [Ca2+]i oscillations in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential calcium signalling by m2 and m3 muscarinic acetylcholine receptors in a single cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of BMS-195270 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of BMS-195270 for in vitro research. This compound is a modulator of G-protein coupled receptor (GPCR) signaling, primarily recognized for its inhibitory effects on bladder muscle contraction through the inhibition of calcium flux.[1] Evidence suggests its mechanism may involve the modulation of the interaction between Gαq-type G-proteins and their regulators of G-protein signaling (RGS) proteins.
Quantitative Data Summary
The optimal concentration of this compound is application-dependent. The following table summarizes reported effective concentrations in various in vitro models. Researchers should use these values as a starting point for their own dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.
| Assay Type | Cell/Tissue Type | Effective Concentration | Notes |
| Inhibition of Muscarinic Agonist Response | HEK293 Cells | EC₅₀: 2 µM | Inhibition of carbachol-induced response.[1] |
| Inhibition of Bladder Muscle Contraction | Ex vivo Rat Whole Bladder | 3 µM | Produced a dramatic reduction in developed pressure and inhibited spontaneous contractions.[1] |
| Phenotypic Assay | C. elegans | 2.8 mM | Induced an egg-laying defective (Egl-d) phenotype. Note: Higher concentrations are often required in whole-organism screens.[1] |
Signaling Pathway
This compound is understood to interfere with Gαq-mediated signaling cascades, which are crucial for numerous physiological processes, including smooth muscle contraction. The proposed mechanism involves the inhibition of calcium mobilization, potentially by modulating the interaction between activated Gαq and RGS proteins, which act as GTPase-activating proteins to terminate the signal.
Experimental Protocols
In Vitro Bladder Smooth Muscle Contraction Assay
This protocol is designed to assess the inhibitory effect of this compound on smooth muscle contraction in isolated bladder tissue.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
Carbachol
-
This compound
-
Organ bath system with isometric force transducers
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Euthanize the rat via an approved method and excise the bladder.
-
Place the bladder in ice-cold Krebs-Henseleit solution.
-
Remove adipose and connective tissue.
-
Cut the bladder into longitudinal strips (approximately 10 mm long and 2-3 mm wide).
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the strips to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once a stable plateau is reached, add this compound cumulatively in a dose-response fashion (e.g., 10 nM to 100 µM).
-
Record the changes in isometric tension. The optimal inhibitory concentration is determined from the resulting dose-response curve. A concentration of 3 µM has been shown to be effective.[1]
Intracellular Calcium Flux Assay
This protocol outlines a method to measure the effect of this compound on intracellular calcium mobilization in a cell-based assay, such as in HEK293 cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Carbachol
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Prepare the dye loading solution: Dissolve Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add a stimulating concentration of carbachol (e.g., 10 µM) to induce calcium release.
-
Immediately begin kinetic reading of fluorescence for 2-5 minutes.
-
The optimal inhibitory concentration of this compound is determined by its ability to reduce the carbachol-induced fluorescence peak. An EC₅₀ of 2 µM has been reported for this type of assay.[1]
Gαq/RGS Protein-Protein Interaction Assay (Conceptual)
Conceptual Workflow:
-
Immobilize a tagged RGS protein (e.g., RGS4) onto beads.
-
Label purified, activated Gαq (in its transition state, e.g., with GDP-AlF₄⁻) with a fluorescent probe.
-
Incubate the RGS-beads with the fluorescent Gαq in the presence of varying concentrations of this compound.
-
Quantify the amount of fluorescent Gαq bound to the beads using flow cytometry.
-
A reduction in fluorescence indicates that this compound is inhibiting the Gαq-RGS interaction.
Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of this compound in the cell line of interest to ensure that the observed effects are not due to cell death. A standard MTT or resazurin-based cell viability assay is recommended.
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 200 µM) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The optimal working concentration of this compound should be well below its cytotoxic concentration (e.g., IC₅₀ > 10-fold higher than the effective concentration).
Conclusion
The optimal in vitro concentration of this compound is highly dependent on the specific experimental system. Based on available data, a starting concentration range of 1-10 µM is recommended for cell-based assays and ex vivo tissue studies. It is imperative for researchers to perform their own dose-response experiments to determine the most appropriate concentration for their studies, while also assessing for potential cytotoxicity. The protocols and diagrams provided herein serve as a comprehensive guide for the effective in vitro application of this compound.
References
Application Notes and Protocols: BMS-195270 Administration in Isolated Bladder Tissue Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195270 is a small molecule inhibitor of bladder muscle tone and spontaneous contractions. It has been identified as an inhibitor of carbachol-evoked tonicity in isolated rat bladder strips through the inhibition of calcium flux.[1] These application notes provide detailed protocols for the preparation and administration of this compound to isolated bladder tissue strips to study its effects on smooth muscle contractility. The provided methodologies and data are intended to guide researchers in pharmacology and urology in investigating compounds targeting bladder dysfunction.
Data Presentation
| Parameter | Value | Cell/Tissue Type | Condition |
| Concentration for Effect | 3 µM | Ex vivo rat whole bladder | Dramatic reduction in developed pressure and inhibition of spontaneous contractions[1] |
| EC50 | 2 µM | HEK293 cells | Inhibition of response to the muscarinic agonist Carbachol[1] |
Signaling Pathways
The contraction of bladder smooth muscle (detrusor) in response to cholinergic agonists like carbachol is primarily mediated by the M3 muscarinic acetylcholine receptor. The signaling cascade involves the influx of extracellular calcium through L-type voltage-gated calcium channels and the activation of the RhoA/Rho kinase pathway, which increases the calcium sensitivity of the contractile machinery. This compound is known to inhibit this process by blocking calcium flux.
Caption: Signaling pathway of carbachol-induced bladder smooth muscle contraction and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of Isolated Bladder Tissue Strips
Objective: To isolate and prepare viable smooth muscle strips from a rat bladder for in vitro contractility studies.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Sylgard-coated dissecting dish
-
Fine dissection scissors and forceps
-
Surgical thread (e.g., 4-0 silk)
-
Dissecting microscope
Procedure:
-
Euthanize the rat using a method approved by the institutional animal care and use committee.
-
Perform a midline abdominal incision to expose the pelvic organs.
-
Carefully excise the urinary bladder and immediately place it in a beaker containing ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.
-
Transfer the bladder to the Sylgard-coated dissecting dish filled with fresh, oxygenated Krebs-Henseleit solution.
-
Under the dissecting microscope, carefully remove any adhering fat and connective tissue from the external surface of the bladder.
-
Make a small incision at the bladder neck and extend it longitudinally towards the dome to open the bladder into a sheet.
-
Gently remove the urothelium (mucosal layer) by sharp dissection with fine scissors and forceps. This step is critical to isolate the detrusor smooth muscle response.
-
Cut longitudinal strips of the detrusor muscle approximately 2-3 mm in width and 8-10 mm in length.
-
Tie a loop of surgical thread to each end of the muscle strip.
Protocol 2: Administration of this compound in an Organ Bath Setup
Objective: To measure the effect of this compound on the contractility of isolated bladder strips in response to a cholinergic agonist.
Materials:
-
Isolated bladder tissue strips (from Protocol 1)
-
Organ bath system with tissue holders, force-displacement transducers, and a data acquisition system
-
Krebs-Henseleit solution
-
Carbachol stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Gas mixture (95% O₂ / 5% CO₂)
-
Water bath maintained at 37°C
Experimental Workflow:
Caption: Workflow for assessing the effect of this compound on isolated bladder tissue.
Procedure:
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C while continuously bubbling with 95% O₂ / 5% CO₂.
-
Mount the prepared bladder strips in the organ baths by attaching one end to a fixed holder and the other to a force-displacement transducer.
-
Apply an initial tension of approximately 1 gram to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, elicit a reference contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.
-
Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
To test the effect of this compound, add the desired concentration of the compound (or its vehicle as a control) to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
In the continued presence of this compound, re-introduce the same concentration of carbachol to elicit a contraction.
-
Record the contractile force throughout the experiment using the data acquisition system.
-
The inhibitory effect of this compound can be quantified by comparing the amplitude of the carbachol-induced contraction in the presence and absence of the inhibitor.
-
To establish a concentration-response curve, repeat steps 6-9 with a range of this compound concentrations on different tissue strips.
Concluding Remarks
The protocols and data provided herein serve as a comprehensive guide for the in vitro assessment of this compound's effects on isolated bladder tissue. Adherence to these methodologies will enable researchers to generate reproducible and reliable data for the characterization of novel compounds aimed at treating bladder-related disorders. Further investigation is warranted to establish a detailed dose-response relationship of this compound in isolated detrusor strips to more precisely quantify its potency.
References
Measuring the Impact of BMS-195270 on Bladder Pressure: A Detailed Methodological Guide
For Immediate Release
This application note provides detailed protocols for researchers, scientists, and drug development professionals to measure the effects of BMS-195270, a potent inhibitor of bladder muscle contraction, on bladder pressure. The methodologies outlined herein cover both in vitro and ex vivo experimental setups to facilitate a comprehensive evaluation of this compound's urodynamic effects.
Introduction
This compound is a small molecule that has demonstrated significant inhibitory effects on carbachol-evoked tonicity in isolated rat bladder strips.[1] Its primary mechanism of action is the inhibition of calcium flux, which plays a crucial role in smooth muscle contraction.[1] Understanding the precise impact of this compound on bladder smooth muscle contractility and overall bladder function is essential for its potential development as a therapeutic agent for bladder-related disorders. This document provides standardized protocols for assessing these effects.
Mechanism of Action: Inhibition of Calcium Influx
Detrusor (bladder smooth muscle) contraction is fundamentally dependent on the influx of extracellular calcium through voltage-gated calcium channels, leading to an increase in intracellular calcium concentration. This rise in intracellular calcium triggers the cascade of events culminating in muscle contraction. This compound exerts its inhibitory effect by blocking this critical calcium influx, thereby leading to bladder muscle relaxation. While the precise molecular target is not fully elucidated, it is understood to be a potent inhibitor of calcium flux.[1] Interestingly, it has been noted that this compound retains its inhibitory activity even when endogenous calcium channels are inactivated, suggesting a potentially complex interaction with the calcium signaling pathway.[1]
"Extracellular Ca2+" [shape="oval", fillcolor="#FFFFFF"]; "Voltage-Gated Ca2+ Channel" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intracellular Ca2+" [shape="oval", fillcolor="#FFFFFF"]; "Bladder Smooth Muscle Contraction" [shape="Mdiamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [shape="box", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Extracellular Ca2+" -> "Voltage-Gated Ca2+ Channel" [label="Influx"]; "Voltage-Gated Ca2+ Channel" -> "Intracellular Ca2+" [label="Increases"]; "Intracellular Ca2+" -> "Bladder Smooth Muscle Contraction"; "this compound" -> "Voltage-Gated Ca2+ Channel" [label="Inhibits", arrowhead="tee"]; }
Figure 1: Simplified signaling pathway of this compound in bladder smooth muscle.
Experimental Protocols
In Vitro Analysis of Bladder Strip Contractility
This protocol details the measurement of isometric tension in isolated rat bladder smooth muscle strips to determine the dose-dependent inhibitory effect of this compound on agonist-induced contractions.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose)
-
Carbachol
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Humanely euthanize the rat and excise the bladder.
-
Place the bladder in cold Krebs-Henseleit solution.
-
Remove adipose and connective tissue.
-
Cut the bladder into longitudinal strips (approximately 10 mm x 2 mm).
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.
-
Allow the strips to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Induce a reference contraction with 60 mM KCl.
-
After washout and return to baseline, induce sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once the carbachol-induced contraction has stabilized, add this compound in a cumulative, dose-responsive manner (e.g., 10 nM to 100 µM).
-
Record the isometric tension continuously.
subgraph "cluster_prep" { label="Tissue Preparation"; style="filled"; color="#FFFFFF"; "Euthanize" [label="Euthanize Rat & Excise Bladder"]; "Dissect" [label="Dissect Bladder into Strips"]; "Mount" [label="Mount Strips in Organ Bath"]; "Equilibrate" [label="Equilibrate for 60 min"]; }
subgraph "cluster_exp" { label="Experiment"; style="filled"; color="#FFFFFF"; "KCl_Contract" [label="Induce Reference Contraction (KCl)"]; "Carbachol_Contract" [label="Induce Sustained Contraction (Carbachol)"]; "Add_BMS" [label="Cumulative Addition of this compound"]; "Record" [label="Record Isometric Tension"]; }
"Euthanize" -> "Dissect" -> "Mount" -> "Equilibrate" -> "KCl_Contract" -> "Carbachol_Contract" -> "Add_BMS" -> "Record"; }
Figure 2: Experimental workflow for in vitro bladder strip contractility assay.
Ex Vivo Whole Bladder Model
This protocol describes an isolated whole bladder model to assess the effect of this compound on pressure changes in response to filling.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
This compound
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
Protocol:
-
Humanely euthanize the rat and carefully expose the bladder.
-
Ligate the ureters and cannulate the bladder dome with a catheter connected to a pressure transducer and an infusion pump.
-
Excise the bladder and place it in a temperature-controlled chamber containing oxygenated Krebs-Henseleit solution at 37°C.
-
Infuse Krebs-Henseleit solution at a constant rate (e.g., 0.1 ml/min) to record a baseline pressure-volume relationship.
-
Empty the bladder and refill with Krebs-Henseleit solution containing the desired concentration of this compound (e.g., 3 µM).
-
Record the intravesical pressure during filling and monitor for changes in compliance and the presence of spontaneous contractions.
Data Presentation
The quantitative data on the effects of this compound are summarized in the tables below.
| Parameter | Value | Cell Line/Tissue | Condition | Reference |
| EC₅₀ for Inhibition of Carbachol Response | 2 µM | HEK293 Cells | Muscarinic agonist Carbachol stimulation | [1] |
Table 1: In Vitro Efficacy of this compound
| Concentration of this compound | Observed Effect | Model | Infusion Volume | Reference |
| 3 µM | Dramatic reduction in developed pressure and inhibition of spontaneous contractions | Ex vivo rat whole bladder | 0.2-1.3 mL | [1] |
Table 2: Ex Vivo Effects of this compound on Bladder Pressure
Conclusion
The protocols described in this application note provide a robust framework for evaluating the pharmacological effects of this compound on bladder smooth muscle. The in vitro bladder strip assay is ideal for determining dose-response relationships and elucidating the inhibitory mechanism on agonist-induced contractions. The ex vivo whole bladder model offers valuable insights into the compound's impact on bladder compliance and spontaneous activity during the filling phase. These methodologies will be instrumental in advancing our understanding of this compound and its potential therapeutic applications in urology.
References
Application of BMS-195270 in Smooth Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195270 is a small molecule inhibitor demonstrating tissue-specific effects on smooth muscle tone and spontaneous contractions, particularly in bladder muscle.[1][2][3][4] Its primary mechanism of action involves the inhibition of calcium flux, a critical step in the initiation of smooth muscle contraction.[4] This document provides detailed application notes and protocols for utilizing this compound in smooth muscle contractility assays, offering insights for researchers investigating smooth muscle physiology and pharmacology.
Smooth muscle contraction is a fundamental process in various physiological functions, and its dysregulation is implicated in numerous diseases, including hypertension, asthma, and overactive bladder. The contraction of smooth muscle is primarily triggered by an increase in intracellular calcium concentration ([Ca2+]), which leads to the phosphorylation of the myosin light chain (MLC) by myosin light chain kinase (MLCK).[5] However, the sensitivity of the contractile apparatus to Ca2+ can be modulated by various signaling pathways, a phenomenon known as calcium sensitization. A key pathway involved in Ca2+ sensitization is the RhoA/Rho-kinase (ROCK) pathway, which inhibits myosin light chain phosphatase (MLCP), leading to a net increase in MLC phosphorylation and sustained contraction.[5][6][7]
While this compound is primarily recognized for its impact on calcium influx, understanding its effects within the broader context of smooth muscle signaling, including the influential Rho-kinase pathway, is crucial for comprehensive analysis.
Data Presentation
The following tables summarize the known quantitative data for this compound in relevant biological assays.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| EC50 | HEK293 cells | Carbachol | 2 µM | [4] |
Table 2: Ex Vivo Efficacy of this compound
| Tissue Model | Concentration | Effect | Reference |
| Isolated rat bladder strips | Not specified | Inhibition of Carbachol-evoked tonicity | [4] |
| Ex vivo rat whole bladder model | 3 µM | Dramatic reduction in developed pressure and inhibition of spontaneous contractions | [4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the putative point of intervention for this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of BMS-195270 on Spontaneous Muscle Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spontaneous contractions are intrinsic, rhythmic contractions that occur in smooth muscle tissues, such as the urinary bladder, without external neural stimulation. These contractions play a crucial role in maintaining tissue tone and function. However, in pathological conditions like overactive bladder, an increase in the frequency and amplitude of spontaneous contractions can lead to undesirable symptoms. BMS-195270 has been identified as a small molecule inhibitor of bladder muscle tone and spontaneous contractions, primarily through the inhibition of calcium flux.[1][2] These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound on spontaneous muscle contractions in isolated bladder tissue preparations.
Putative Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting smooth muscle contraction.
References
Application Notes and Protocols for Studying Muscarinic Receptor Signaling with BMS-195270
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195270 is a small molecule inhibitor of muscarinic receptor-mediated signaling. Unlike traditional muscarinic antagonists that directly block the receptor, this compound acts on a downstream component of the signaling cascade. Specifically, it is proposed to interfere with the interaction between Gαq and Regulator of G protein Signaling (RGS) proteins.[1][2] This unique mechanism of action makes this compound a valuable tool for dissecting the intricacies of muscarinic receptor signaling, particularly for pathways coupled to Gq proteins, such as those initiated by M1, M3, and M5 muscarinic receptors.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on muscarinic receptor-mediated calcium mobilization and to characterize its impact on the GTPase activity of Gαq in the presence of RGS proteins.
Data Presentation
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Agonist | Value | Reference |
| EC50 | HEK293 cells | Carbachol | 2 µM | [3] |
Table 2: Activity of this compound on RGS Proteins
| Parameter | RGS Protein | Value (µM) | Reference |
| IC50 (estimated) | RGS12 | 75 | |
| IC50 (estimated) | RGS14 | 174 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in HEK293 Cells
This protocol is designed to measure the inhibitory effect of this compound on muscarinic receptor-induced intracellular calcium mobilization.
1. Materials and Reagents:
-
HEK293 cells stably expressing a Gq-coupled muscarinic receptor (e.g., M3).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Probenecid.
-
Muscarinic receptor agonist (e.g., Carbachol).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
2. Cell Preparation:
-
Seed the HEK293-M3 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
3. Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in assay buffer to the final working concentration (typically 1-5 µM). Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization and probenecid (2.5 mM) to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells gently with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
4. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the agonist (Carbachol) solution at a concentration that will give a maximal or near-maximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
After the pre-incubation, add the agonist solution to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro GTPase Activity Assay
This protocol is designed to determine if this compound inhibits the GTPase-accelerating protein (GAP) activity of RGS proteins on Gαq.
1. Materials and Reagents:
-
Purified, recombinant Gαq protein.
-
Purified, recombinant RGS protein (e.g., RGS4, RGS12, or RGS14).
-
GTPase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
[γ-32P]GTP or a non-radioactive GTPase assay kit (e.g., GTPase-Glo™).
-
This compound.
-
Scintillation fluid and counter (for radioactive assay) or a luminometer (for non-radioactive assay).
2. Assay Procedure (using GTPase-Glo™ as an example):
-
Prepare a solution of Gαq protein in GTPase/GAP buffer.
-
Prepare serial dilutions of this compound in the same buffer.
-
Prepare a solution of the RGS protein.
-
In a multi-well plate, combine the Gαq protein, this compound dilutions, and the RGS protein. Include controls with no RGS protein and no this compound.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the GTPase reaction by adding GTP to a final concentration of 1-10 µM.
-
Incubate the reaction at room temperature for a time that allows for significant GTP hydrolysis in the presence of the RGS protein but not in its absence (e.g., 30-90 minutes).
-
Stop the reaction and measure the remaining GTP according to the GTPase-Glo™ assay manufacturer's instructions. This typically involves adding a reagent that converts the remaining GTP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
The luminescent signal is inversely proportional to the GTPase activity.
-
Calculate the percent inhibition of RGS-stimulated GTPase activity by this compound at each concentration.
-
Plot the percent inhibition against the concentration of this compound and fit the data to determine the IC50 value.
Conclusion
This compound represents a valuable pharmacological tool for studying the regulation of muscarinic receptor signaling downstream of the receptor itself. By targeting the Gαq/RGS protein interface, it allows for the investigation of the role of RGS proteins in modulating the duration and amplitude of Gq-mediated signals. The protocols outlined in these application notes provide a framework for researchers to characterize the effects of this compound in both cellular and biochemical contexts, thereby facilitating a deeper understanding of muscarinic receptor signaling pathways.
References
- 1. Chemical Genetics Reveals an RGS/G-Protein Role in the Action of a Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Genetics Reveals an RGS/G-Protein Role in the Action of a Compound | PLOS Genetics [journals.plos.org]
- 3. Chemical genetics reveals an RGS/G-protein role in the action of a compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-195270 in High-Throughput Screening for Bladder Relaxants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting the quality of life. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle in the bladder wall. A key therapeutic strategy is the identification of compounds that can induce bladder relaxation. BMS-195270 has been identified as a promising small molecule inhibitor of bladder muscle contraction. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns aimed at discovering novel bladder relaxants. Detailed protocols for relevant assays are provided to facilitate the implementation of such screening efforts in a research and drug discovery setting.
This compound effectively inhibits carbachol-evoked tonicity in isolated rat bladder strips and reduces spontaneous contractions in ex vivo rat whole bladder models.[1] Its mechanism of action involves the inhibition of calcium flux, a critical step in smooth muscle contraction.[1][2][3] Notably, this compound retains its inhibitory activity even when endogenous calcium channels are inactivated, suggesting a mechanism of action distinct from direct voltage-gated calcium channel blockade.[1] This unique characteristic makes it an intriguing candidate for investigating alternative pathways of bladder smooth muscle relaxation.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide an illustrative example of data that could be generated in a high-throughput screening campaign.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Cell/Tissue Type | Conditions | Source |
| EC50 | 2 µM | HEK293 Cells | Inhibition of carbachol-induced response | [1] |
| Effective Concentration | 3 µM | Ex vivo rat whole bladder | Inhibition of spontaneous contractions and reduction in developed pressure | [1] |
Table 2: Illustrative High-Throughput Screening Data for Potential Bladder Relaxants
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Confirmatory Screen (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Profile (e.g., vs. Cardiac Ion Channels) |
| This compound (Control) | 95% | 1.8 | > 50 | High |
| Compound A | 88% | 2.5 | 45 | Moderate |
| Compound B | 92% | 1.2 | > 50 | High |
| Compound C | 65% | 8.7 | 20 | Low |
| Compound D (Inactive) | 5% | > 50 | > 50 | N/A |
Signaling Pathways and Mechanism of Action
Bladder smooth muscle contraction is predominantly initiated by the release of acetylcholine from parasympathetic nerves, which activates muscarinic receptors on the surface of detrusor smooth muscle cells. This activation triggers a signaling cascade leading to an increase in intracellular calcium concentration ([Ca2+]i), which is the primary trigger for contraction. The rise in [Ca2+]i results from both the release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum (SR), and the influx of extracellular Ca2+ through voltage-gated calcium channels.
The precise molecular target of this compound has not been definitively elucidated. However, its ability to inhibit calcium flux independently of endogenous calcium channel activity suggests that it may act on intracellular calcium release mechanisms or the store-operated calcium entry (SOCE) pathway. The SOCE pathway is activated upon depletion of SR Ca2+ stores and involves the STIM1 protein as a Ca2+ sensor in the SR and the ORAI1 channel in the plasma membrane. By potentially modulating this pathway or other intracellular Ca2+ release channels like the IP3 or ryanodine receptors, this compound could effectively reduce the overall increase in [Ca2+]i required for muscle contraction.
Caption: Proposed mechanism of action for this compound in bladder smooth muscle cells.
Experimental Protocols
High-Throughput Screening (HTS) using a Fluorescence-Based Calcium Flux Assay
This protocol describes a cell-based HTS assay to identify compounds that inhibit agonist-induced calcium mobilization in human bladder smooth muscle cells.
Materials:
-
Human Bladder Smooth Muscle Cells (hBSMCs)
-
Cell culture medium (e.g., SmGM-2 Smooth Muscle Growth Medium)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Agonist (e.g., Carbachol)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence imaging plate reader with automated liquid handling (e.g., FLIPR, FDSS)
Protocol:
-
Cell Culture: Culture hBSMCs according to the supplier's instructions. Passage cells at 70-80% confluency.
-
Cell Plating: Seed hBSMCs into 384-well assay plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and monolayer formation.
-
Dye Loading:
-
Prepare a 2X dye loading solution containing Fluo-8 AM and Pluronic F-127 in assay buffer. The final concentration of Fluo-8 AM is typically 2-4 µM.
-
Aspirate the culture medium from the cell plates and add 25 µL of the 2X dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare compound plates by dispensing 25 µL of test compounds, this compound (positive control), and DMSO (vehicle control) at 2X the final desired concentration into a separate 384-well plate.
-
Transfer the compounds from the compound plate to the cell plate using the automated liquid handler of the fluorescence imaging plate reader.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a 3X agonist solution (e.g., Carbachol at a concentration that elicits ~80% of the maximal response).
-
Using the integrated liquid handler of the plate reader, add 25 µL of the 3X agonist solution to each well of the cell plate.
-
Immediately begin recording the fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every 1-2 seconds for a total of 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control that completely blocks the signal (100% inhibition).
-
Calculate the percent inhibition for each test compound.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Caption: High-throughput screening workflow for identifying bladder relaxants.
Ex Vivo Bladder Strip Contractility Assay
This protocol provides a method for assessing the effect of compounds on the contractility of isolated bladder tissue strips, a secondary assay to validate hits from the primary HTS.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)
-
Carbachol
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional animal care and use committee protocols.
-
Excise the bladder and place it in ice-cold Krebs-Henseleit solution.
-
Remove adipose and connective tissue.
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
-
Mounting and Equilibration:
-
Mount the bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Contractility Measurement:
-
Induce a stable contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.
-
Once a stable plateau of contraction is reached, add the test compound or this compound in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by the test compound as a percentage of the initial carbachol-induced contraction.
-
Construct concentration-response curves and calculate the EC50 values for relaxation.
-
Caption: Workflow for the ex vivo bladder strip contractility assay.
Conclusion
This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays aimed at the discovery of novel bladder relaxants. The provided protocols for a primary fluorescence-based calcium flux HTS and a secondary ex vivo bladder strip contractility assay offer a robust workflow for identifying and characterizing new therapeutic candidates for the treatment of overactive bladder and other related urinary tract disorders. Further investigation into the precise molecular mechanism of this compound will undoubtedly provide deeper insights into the complex signaling pathways governing bladder smooth muscle function and may reveal novel targets for future drug development.
References
Troubleshooting & Optimization
BMS-195270 solubility issues and use of sonication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-195270. The following information addresses common challenges, particularly concerning solubility and the use of sonication for dissolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor known to be a tissue-specific modulator of bladder muscle contraction.[1][2] It functions by inhibiting calcium flux and interfering with the Gαq/RGS protein complex downstream of muscarinic G-protein coupled receptors (GPCRs), which ultimately terminates the signaling cascade that leads to muscle contraction.[3]
Q2: I am having trouble dissolving this compound. Is this a known issue?
A2: Yes, this compound is known to have limited solubility. Some sources indicate its solubility is less than 1 mg/mL in aqueous solutions, categorizing it as slightly soluble to insoluble.[4] This is a common challenge for many small molecule inhibitors.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of up to 125 mg/mL (351.42 mM) in DMSO, though this often requires sonication to achieve full dissolution.[5]
Q4: Why is sonication recommended for dissolving this compound in DMSO?
A4: Sonication uses ultrasonic waves to create high and low-pressure zones in the solvent. This process, known as gaseous cavitation, generates shock waves that break down solid particles into much smaller pieces, significantly increasing the surface area exposed to the solvent and facilitating faster and more complete dissolution.[6]
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is much lower. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution (ideally ≤ 0.5%).
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Add the stock solution to the buffer slowly while vortexing: This can help to prevent localized high concentrations that lead to precipitation.
-
Consider using a surfactant or co-solvent: In some cases, low concentrations of surfactants like Tween® 20 or Pluronic® F-68, or a co-solvent like ethanol, can help to maintain solubility in aqueous solutions. However, their compatibility with your specific assay must be verified.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with this compound.
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Initial Steps:
-
Confirm Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of compounds.[5]
-
Vortexing: Vortex the solution vigorously for at least 2 minutes.
-
-
Advanced Steps:
-
Sonication: If vortexing is insufficient, use a bath sonicator. Place the vial in the sonicator and sonicate for 5-10 minute intervals. Check for dissolution after each interval. The water in the bath may warm up, which can also aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
Gentle Warming: Gently warm the solution to 30-40°C while stirring. Caution: Always check the compound's stability at higher temperatures before proceeding.
-
Issue 2: Precipitate forms after diluting DMSO stock in aqueous buffer.
-
Initial Steps:
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while continuously vortexing or stirring.
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your aqueous buffer, so be mindful of the final DMSO concentration.
-
-
Advanced Steps:
-
Test Different Buffers: The pH and composition of the aqueous buffer can influence solubility. If your experimental design allows, test different physiological buffers.
-
Incorporate Solubilizing Agents: As a last resort, consider the addition of solubility enhancers. The compatibility and potential effects of these agents on your experimental system must be thoroughly validated.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Method | Reference |
| DMSO | 125 mg/mL (351.42 mM) | Sonication required | [5] |
| Aqueous Solutions | < 1 mg/mL | Not specified | [4] |
Experimental Protocols
Protocol for Dissolving this compound in DMSO using Sonication
-
Preparation:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
-
Initial Dissolution:
-
Cap the vial tightly.
-
Vortex the solution vigorously for 2 minutes.
-
-
Sonication:
-
Place the vial in a bath sonicator containing water.
-
Sonicate for 10-15 minutes. The water in the sonicator bath may become warm; this can aid dissolution.
-
Visually inspect the solution. If undissolved particles remain, continue to sonicate in 10-minute intervals until the solution is clear.
-
-
Final Check and Storage:
-
Once fully dissolved, briefly centrifuge the vial to ensure no undissolved material is on the walls or cap.
-
Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Gαq signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Dissolution
Caption: A stepwise guide for dissolving this compound and troubleshooting precipitation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. hplc.eu [hplc.eu]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. path.web.ua.pt [path.web.ua.pt]
Technical Support Center: BMS-195270 in Calcium Imaging
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing BMS-195270 in calcium imaging experiments. The content is structured to address common issues and provide clear guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule inhibitor of bladder muscle tone and spontaneous contraction.[1] It has been shown to inhibit calcium flux induced by the muscarinic agonist carbachol.[2] A key characteristic of this compound is that it retains its inhibitory activity even when endogenous calcium channels are inactivated, suggesting its mechanism does not involve direct blockage of these channels.[2] It is often used in research to study calcium signaling pathways, particularly those related to G-protein coupled receptor (GPCR) activation.
Q2: What is the recommended starting concentration for this compound in in vitro calcium imaging experiments?
Based on available data, a concentration range of 2-3 µM is a good starting point for in vitro experiments. This compound inhibits the response of HEK293 cells to carbachol with an EC50 of 2 µM.[2] In isolated rat bladder tissue, a concentration of 3 µM produced a significant reduction in pressure and inhibited spontaneous contractions.[2]
Q3: How should I prepare and store this compound?
This compound is a solid at room temperature.[3] For experimental use, it is highly soluble in dimethyl sulfoxide (DMSO), with a solubility of 125 mg/mL (351.42 mM).[4] It is recommended to use freshly opened, non-hygroscopic DMSO for preparing stock solutions.[4] To enhance solubility, the tube can be warmed to 37°C and sonicated.[4] Stock solutions can be stored at -20°C for several months.[4]
Q4: What is the appropriate vehicle control for experiments with this compound?
Since this compound is typically dissolved in DMSO, the vehicle control should be cells treated with the same final concentration of DMSO as the cells treated with this compound. It is crucial to keep the final DMSO concentration in your assay as low as possible, ideally below 0.1%, as higher concentrations can have direct effects on cells and may interfere with calcium assays.
Troubleshooting Guide
Issue 1: No or weak inhibition of calcium signal with this compound.
| Possible Cause | Recommendation |
| Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. Start with the recommended 2-3 µM and test higher concentrations. |
| Compound instability: The compound may have degraded due to improper storage or handling. | Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell type or pathway insensitivity: The cell line you are using may not have the specific signaling pathway that is targeted by this compound. | Confirm that your cell line expresses the relevant muscarinic receptors and that carbachol elicits a robust calcium response. |
| Experimental timing: The pre-incubation time with this compound may be insufficient. | Optimize the pre-incubation time with the inhibitor before adding the agonist (e.g., carbachol). Test different time points (e.g., 15, 30, 60 minutes). |
Issue 2: High background fluorescence or low signal-to-noise ratio.
| Possible Cause | Recommendation |
| Incomplete dye loading or hydrolysis: The calcium indicator dye (e.g., Fluo-4 AM) may not be properly loaded or de-esterified. | Optimize dye loading conditions, including concentration, incubation time, and temperature. Ensure cells are washed thoroughly after loading to remove extracellular dye. |
| Cell health: Unhealthy or dying cells can exhibit high and unstable baseline calcium levels. | Ensure cells are healthy and not overgrown. Use a viability stain to check for cell death. |
| Autofluorescence: The compound itself or the media components might be autofluorescent at the excitation/emission wavelengths of your calcium indicator. | Test the fluorescence of this compound alone in your assay buffer. If it is autofluorescent, you may need to use a different calcium indicator with a shifted spectrum. |
| Phototoxicity: Excessive laser power or prolonged exposure can damage cells and increase background fluorescence. | Use the lowest possible laser power and exposure time that still provides a detectable signal. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Recommendation |
| Inconsistent cell culture conditions: Variations in cell passage number, density, or growth phase can affect their response. | Use cells within a consistent passage number range and seed them at a uniform density. Ensure cells are in a similar growth phase for all experiments. |
| Variable compound concentration: Inaccurate pipetting or serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and be meticulous with serial dilutions. Prepare a fresh dilution series for each experiment. |
| Fluctuations in experimental conditions: Changes in temperature, pH, or buffer composition can alter cellular responses. | Maintain consistent experimental conditions. Use a temperature-controlled stage and ensure all solutions are at the correct pH and temperature. |
| DMSO effects: As mentioned, DMSO can have its own effects on cells. | Keep the final DMSO concentration constant across all wells, including controls, and as low as possible. |
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| EC50 | 2 µM | HEK293 cells (inhibition of carbachol response) | [2] |
| Effective Concentration | 3 µM | Ex vivo rat whole bladder model | [2] |
| Solubility in DMSO | 125 mg/mL (351.42 mM) | N/A | [4] |
| Molecular Weight | 355.7 g/mol | N/A | [3] |
| Molecular Formula | C15H9ClF3N3O2 | N/A | [3] |
| CAS Number | 202822-23-9 | N/A | [5] |
Experimental Protocols
General Protocol for Calcium Imaging with this compound
This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental setup.
-
Cell Plating:
-
Seed cells onto a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture cells in their recommended growth medium at 37°C in a humidified 5% CO2 incubator.
-
-
Calcium Indicator Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) at the recommended concentration (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash the cells once with HBSS.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from your DMSO stock solution. Ensure the final DMSO concentration is consistent and low across all wells.
-
Add the this compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at room temperature or 37°C, protected from light.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader or on a microscope equipped for calcium imaging.
-
Set the appropriate excitation and emission wavelengths for your chosen calcium indicator (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for a set period.
-
Add the agonist (e.g., carbachol) to all wells simultaneously using an automated injection system if available.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the data by expressing it as ΔF/F0.
-
Generate dose-response curves to determine the IC50 of this compound.
-
Visualizations
Caption: Postulated signaling pathway of carbachol-induced calcium release and potential points of inhibition by this compound.
References
potential off-target effects of BMS-195270 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-195270 in cellular assays. The information is designed to help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
This compound is described as a small molecule that inhibits bladder muscle tone and spontaneous contractions.[1] Its mechanism is attributed to the inhibition of calcium flux.[1][2]
Q2: In what model systems has the activity of this compound been characterized?
The effects of this compound have been documented in isolated rat bladder strips, an ex vivo rat whole bladder model, HEK293 cells, and the nematode Caenorhabditis elegans.[2]
Q3: How does this compound affect intracellular calcium?
This compound has been shown to inhibit calcium flux.[1][2] Notably, it retains its inhibitory activity even when endogenous calcium channels are inactivated, suggesting a mechanism that may be independent of direct channel blocking.[2]
Q4: What are the known effects of this compound in HEK293 cells?
In HEK293 cells, this compound inhibits the response to the muscarinic agonist Carbachol with an EC50 of 2 μM.[2] This suggests an interaction with the signaling pathway downstream of muscarinic receptor activation.
Q5: What phenotypic effects have been observed in C. elegans upon treatment with this compound?
At a concentration of 2.8 mM, this compound induces several distinct phenotypes in adult C. elegans, including an egg-laying defective (Egl-d) phenotype, slowed or arrested pharyngeal pumping (Eat), and uncoordinated motion (Unc).[2]
Summary of Quantitative Data
| Parameter | Model System | Value | Reference |
| EC50 | HEK293 cells (inhibition of Carbachol response) | 2 µM | [2] |
| Effective Concentration | Ex vivo rat whole bladder model (reduction in pressure) | 3 µM | [2] |
| Effective Concentration | C. elegans (phenotypic effects) | 2.8 mM | [2] |
Troubleshooting Guides
Issue 1: Unexpected global changes in calcium signaling.
Question: I am using this compound to study its effects on a specific calcium-dependent pathway, but I am observing widespread changes in cellular calcium homeostasis that seem unrelated to my target. How can I troubleshoot this?
Answer:
This could be due to the compound's broad inhibitory effect on calcium flux. Here are some steps to investigate and mitigate these effects:
-
Protocol 1: Calcium Flux Assay to Characterize the Effect of this compound
-
Cell Preparation: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Treatment: Wash the cells with a suitable assay buffer (e.g., HBSS). Add varying concentrations of this compound and incubate for a predetermined time.
-
Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a known calcium-mobilizing agonist (e.g., ATP, ionomycin, or your agonist of interest) and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: Compare the calcium mobilization profiles in the presence and absence of this compound to determine its inhibitory effect.
-
-
Troubleshooting Steps:
-
Concentration Gradient: Perform a dose-response curve with this compound to determine the lowest effective concentration that inhibits your pathway of interest while minimizing broad calcium effects.
-
Temporal Analysis: Vary the pre-incubation time with this compound to see if the widespread effects are time-dependent.
-
Alternative Calcium Probes: Use ratiometric calcium dyes (e.g., Fura-2) to get a more quantitative measure of intracellular calcium concentrations, which can help distinguish subtle effects from global disruption.
-
Control for Muscarinic Signaling: If your cell line expresses muscarinic receptors, consider co-treatment with a muscarinic antagonist to determine if the observed effects are related to this pathway.
-
Issue 2: High cytotoxicity or decreased cell viability at effective concentrations.
Question: The concentration of this compound required to see an effect in my assay is also causing significant cell death. How can I address this?
Answer:
Cytotoxicity can be a common issue with small molecules. It's important to distinguish between targeted apoptosis/necrosis and general toxicity.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Compound Incubation: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to an untreated control.
-
-
Troubleshooting Steps:
-
Reduce Serum Concentration: High serum concentrations can sometimes bind to compounds and reduce their effective concentration, leading researchers to use higher, more toxic doses. Try reducing the serum percentage in your culture medium during the treatment period.
-
Shorter Incubation Times: Determine the minimum incubation time required to observe your desired phenotype. This can reduce the cumulative toxic effects.
-
Use a More Sensitive Assay: If your primary assay has a small dynamic range, you may be pushing the compound concentration higher than necessary. Consider switching to a more sensitive readout.
-
Apoptosis vs. Necrosis: Use assays that can distinguish between apoptosis (e.g., caspase activity assays) and necrosis (e.g., LDH release assays) to understand the mechanism of cell death.
-
Signaling Pathway Diagram
References
BMS-195270 stability and storage conditions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of BMS-195270. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in powder form or dissolved in a solvent. Adhering to these conditions is crucial for maintaining the stability and activity of the compound.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to use freshly opened, anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound.[1] DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound. For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, you would use a specific mass of the compound. It is advisable to use ultrasonic agitation to ensure the compound is fully dissolved.[1] Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor of bladder muscle contraction. It acts by interfering with the Gαq/RGS (Regulator of G protein Signaling) protein complex. This interference downregulates G protein-coupled receptor (GPCR) signaling, which in turn leads to a reduction in intracellular calcium flux and subsequent inhibition of muscle contraction.
Stability and Storage Data
Proper storage of this compound is critical for its efficacy in experimental studies. The following tables summarize the recommended storage conditions for both the powdered form and stock solutions.
Table 1: Storage Conditions for this compound Powder
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage Conditions for this compound Stock Solutions in DMSO [1]
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Calcium Flux Assay
This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to this compound.
Materials:
-
HEK293 cells expressing the target GPCR
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist for the target GPCR
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Agonist Stimulation: Add the GPCR agonist to all wells to stimulate a calcium response.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Analyze the kinetic data to determine the effect of this compound on the agonist-induced calcium response.
Ex Vivo Rat Bladder Contraction Assay
This protocol describes the use of an isolated rat bladder model to assess the inhibitory effect of this compound on muscle contraction.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
This compound
-
Carbachol (muscarinic agonist)
-
Organ bath system with isometric force transducers
-
Dissection tools
Procedure:
-
Tissue Preparation: Euthanize a rat and excise the bladder. Place the bladder in ice-cold Krebs-Henseleit solution.
-
Strip Preparation: Cut the bladder into longitudinal strips (approximately 10 mm long and 2 mm wide).
-
Mounting: Mount the bladder strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Compound Incubation: Add this compound at various concentrations to the organ baths and incubate for a predetermined period.
-
Contraction Induction: Induce contraction of the bladder strips by adding carbachol to the baths.
-
Data Recording: Record the isometric contractions using the force transducers.
-
Data Analysis: Measure the amplitude of the carbachol-induced contractions in the presence and absence of this compound to determine its inhibitory effect.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Calcium Flux
-
Potential Cause: Degradation of this compound.
-
Solution: Ensure that the compound has been stored correctly according to the recommendations in Table 1 and Table 2. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
-
-
Potential Cause: Issues with the solvent.
-
Solution: Use high-purity, anhydrous DMSO to prepare stock solutions.[1] Old or improperly stored DMSO can accumulate water, which may affect compound solubility and stability.
-
-
Potential Cause: Cell health and passage number.
-
Solution: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Issue 2: High Background Signal in Calcium Flux Assay
-
Potential Cause: Incomplete removal of the fluorescent dye.
-
Solution: Ensure thorough but gentle washing of the cells after dye loading to remove all extracellular dye.
-
-
Potential Cause: Autofluorescence of this compound.
-
Solution: Run a control with this compound in the absence of cells to check for any intrinsic fluorescence at the assay wavelengths.
-
Issue 3: Variability in Bladder Strip Contraction Assay
-
Potential Cause: Inconsistent tissue preparation.
-
Solution: Standardize the size and orientation of the bladder strips. Ensure consistent resting tension is applied to all strips during equilibration.
-
-
Potential Cause: Desensitization of receptors.
-
Solution: Allow for a sufficient washout period between agonist additions to prevent receptor desensitization.
-
Visualizing Experimental Logic and Pathways
Logical Workflow for Troubleshooting Inconsistent Results
References
how to address BMS-195270 limited efficacy in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-195270. Our goal is to help you address potential challenges and limited efficacy observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of bladder muscle contraction.[1][2][3] It functions by inhibiting calcium flux in response to G-protein coupled receptor (GPCR) stimulation, such as that induced by the muscarinic agonist carbachol.[4][5] Its action is believed to be downstream of the GPCR, likely interfering with the Gαq/RGS protein complex to attenuate signaling.[5][6]
Q2: In what experimental models has this compound shown activity?
This compound has demonstrated activity in the following models:
-
Ex vivo rat bladder strips and whole bladder models: It inhibits carbachol-induced tonicity and spontaneous contractions.[1][4][6]
-
Caenorhabditis elegans: It induces phenotypes such as slowed pharyngeal pumping and uncoordinated motion.[1][4]
-
HEK293 cells: It inhibits carbachol-induced calcium release, primarily mediated by the M3 muscarinic receptor.[4][5]
Q3: What is the reported in vitro efficacy of this compound?
The following table summarizes the reported in vitro efficacy data for this compound.
| Experimental Model | Agonist | Parameter Measured | Reported Efficacy |
| Isolated Rat Bladder Strips | Carbachol | Inhibition of tonicity | Not specified |
| Ex vivo Rat Whole Bladder | - | Reduction in developed pressure | 3 µM |
| HEK293 Cells | Carbachol | Inhibition of calcium flux | EC50 of 2 µM |
Q4: Is this compound a direct calcium channel blocker?
Evidence suggests that this compound is not a direct calcium channel blocker. In experiments with HEK293 cells, its inhibitory effect on calcium flux was additive to that of the calcium channel blocker niguldipine, indicating it retains activity even when endogenous calcium channels are inactivated.[5][7]
Troubleshooting Guide
This guide addresses potential issues that may lead to limited or variable efficacy of this compound in your experiments.
Issue 1: Suboptimal Inhibition of Bladder Muscle Contraction in Ex Vivo Assays
Possible Causes:
-
Tissue Viability: The health of the isolated bladder strips is critical. Prolonged experimental time or improper dissection can lead to tissue degradation.
-
Compound Stability: this compound may degrade over time, especially if not stored correctly.
-
Agonist Concentration: The concentration of carbachol or other agonists used to induce contraction may be too high, making it difficult to observe inhibition.
-
Experimental Conditions: Factors such as buffer composition, temperature, and oxygenation can significantly impact muscle contractility.
Troubleshooting Steps:
-
Verify Tissue Viability:
-
Ensure rapid and careful dissection of the bladder tissue.
-
Maintain the tissue in oxygenated Krebs-Henseleit buffer at 37°C.
-
Perform a viability check with a high concentration of potassium chloride (e.g., 80 mM) at the beginning of the experiment to ensure the tissue is responsive.
-
-
Ensure Compound Integrity:
-
Store this compound stock solutions at -20°C for short-term and -80°C for long-term storage.
-
Prepare fresh working solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Optimize Agonist Concentration:
-
Perform a dose-response curve for carbachol to determine the EC50 or EC80 concentration for your specific tissue preparation.
-
Use an agonist concentration in the submaximal range to allow for a clear window of inhibition.
-
-
Standardize Experimental Protocol:
-
Use a consistent and validated protocol for buffer preparation and experimental setup.
-
Monitor and maintain the temperature and pH of the organ bath throughout the experiment.
-
Issue 2: Inconsistent Results in HEK293 Cell-Based Calcium Flux Assays
Possible Causes:
-
Cell Line Variability: HEK293 cells can exhibit genetic drift over multiple passages, potentially altering the expression levels of M3 muscarinic receptors or downstream signaling components.
-
Calcium Indicator Dye Loading: Inconsistent loading of fluorescent calcium indicators (e.g., Fluo-4) can lead to variable baseline fluorescence and signal-to-noise ratios.
-
Assay Plate and Reader Settings: The type of microplate used and the settings of the plate reader (e.g., excitation/emission wavelengths, gain) can impact the quality of the data.
Troubleshooting Steps:
-
Cell Line Maintenance:
-
Use low-passage number HEK293 cells.
-
Regularly verify the expression of the M3 muscarinic receptor if it is central to your assay.
-
Maintain consistent cell culture conditions (media, serum, supplements, and CO2 levels).
-
-
Optimize Dye Loading:
-
Determine the optimal concentration of the calcium indicator dye and the loading time and temperature for your specific cell density.
-
Ensure a thorough washing step to remove extracellular dye.
-
-
Standardize Assay Conditions:
-
Use black-walled, clear-bottom microplates to minimize background fluorescence.
-
Optimize the plate reader settings to achieve a good signal window and avoid signal saturation.
-
Include appropriate controls, such as a positive control (e.g., a known M3 antagonist) and a negative control (vehicle-treated cells).
-
Experimental Protocols
Ex Vivo Rat Bladder Strip Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize a male Sprague-Dawley rat.
-
Carefully dissect the bladder and place it in ice-cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose).
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
-
Experimental Setup:
-
Mount the bladder strips in a 10 mL organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Data Acquisition:
-
Record the isometric tension using a data acquisition system.
-
After equilibration, induce a reference contraction with 80 mM KCl.
-
Wash the tissue and allow it to return to baseline.
-
Induce contraction with a submaximal concentration of carbachol.
-
Once a stable contraction plateau is reached, add this compound cumulatively to determine its inhibitory effect.
-
Calcium Flux Assay in HEK293 Cells
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the M3 muscarinic receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal volume of 20% pluronic acid in a serum-free medium.
-
Aspirate the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with a physiological salt solution.
-
-
Compound Treatment and Data Acquisition:
-
Add this compound at various concentrations to the wells and incubate for 15 minutes at room temperature.
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a short period.
-
Inject carbachol (at a pre-determined EC80 concentration) into the wells and immediately begin recording the change in fluorescence over time.
-
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Workflow for ex vivo bladder strip contraction assay.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. tebubio.com [tebubio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical Genetics Reveals an RGS/G-Protein Role in the Action of a Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
refining BMS-195270 dosage for maximal bladder relaxation
Welcome to the technical support center for BMS-195270. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for achieving maximal bladder relaxation in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Variability in Bladder Strip Contractions | 1. Inconsistent tissue preparation.[1] 2. Fluctuations in organ bath temperature or oxygenation.[1] 3. Degradation of contractile agonist (e.g., Carbachol). | 1. Ensure uniform strip dimensions and consistent tension application. 2. Maintain a constant 37°C and continuous aeration with 95% O₂ / 5% CO₂.[1] 3. Prepare fresh agonist solutions for each experiment. |
| Lower than Expected Relaxation with this compound | 1. Suboptimal concentration of this compound. 2. Issues with this compound stock solution. 3. Presence of DMSO (vehicle) at concentrations affecting contractility.[2][3] | 1. Perform a concentration-response curve starting from 100 nM to 10 µM to determine the optimal concentration for your specific tissue and conditions. Note that 3 µM has been shown to be effective.[4] 2. Ensure proper storage of this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4] 3. Keep the final DMSO concentration in the organ bath below 0.1% to minimize vehicle-induced effects on bladder muscle.[2][3] |
| Precipitation of this compound in Aqueous Solution | 1. Poor solubility of this compound in aqueous buffers. | 1. Prepare a high-concentration stock solution in 100% DMSO.[4] 2. When diluting into the aqueous buffer of the organ bath, ensure rapid and thorough mixing to prevent precipitation. |
| Inconsistent Results in Calcium Flux Assays | 1. Inadequate loading of calcium-sensitive dye. 2. High background fluorescence. 3. Variation in cell health or density. | 1. Optimize dye concentration and incubation time for your specific cells. 2. Ensure adequate washing steps to remove excess dye. 3. Use cells at a consistent passage number and confluency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits bladder muscle contraction by inhibiting calcium flux.[2][4] It has been shown to inhibit the tonicity of isolated rat bladder strips evoked by the muscarinic agonist Carbachol.[4]
Q2: What is a recommended starting concentration for this compound in bladder relaxation experiments?
A2: A concentration of 3 µM has been shown to produce a significant reduction in developed pressure in an ex vivo rat whole bladder model.[4] For inhibiting Carbachol-induced responses in HEK293 cells, the EC₅₀ is 2 µM.[4] It is recommended to perform a concentration-response curve to determine the optimal dosage for your specific experimental conditions.
Q3: What is a suitable vehicle for dissolving this compound?
A3: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] It is crucial to keep the final concentration of DMSO in the experimental buffer low (ideally below 0.1%) to avoid solvent effects on bladder muscle contractility.[2][3]
Q4: How should I store this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Q5: Can this compound be used in both isolated bladder strips and whole bladder models?
A5: Yes, published data indicates that this compound is effective in both isolated rat bladder strips and ex vivo rat whole bladder models.[4]
Experimental Protocols
Protocol 1: Isolated Bladder Strip Contractility Assay
This protocol details the methodology for assessing the effect of this compound on isolated bladder smooth muscle strips.
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat) according to approved institutional guidelines.
-
Excise the bladder and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Remove any adhering fat and connective tissue.
-
Cut the bladder into longitudinal strips (approximately 2 mm x 8 mm).[1]
-
-
Experimental Setup:
-
Mount the bladder strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[1]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Contraction Induction and this compound Application:
-
Induce a stable contraction with a contractile agonist such as Carbachol (e.g., 1 µM).
-
Once a plateau in contraction is reached, add this compound cumulatively to the organ bath to obtain a concentration-response curve (e.g., 100 nM to 10 µM).
-
Record the relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contracted tension.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
Protocol 2: Ex Vivo Whole Bladder Model
This protocol describes the methodology for evaluating this compound in a more intact bladder preparation.
-
Bladder Preparation:
-
Following euthanasia, carefully excise the whole bladder with the ureters tied off and a catheter inserted into the bladder dome.
-
Mount the bladder in an organ bath containing warmed and aerated Krebs-Henseleit solution.
-
-
Experimental Procedure:
-
Infuse saline into the bladder via the catheter at a constant rate to induce rhythmic contractions.
-
Record the intravesical pressure using a pressure transducer.
-
Once stable contractions are established, introduce this compound into the organ bath. A concentration of 3 µM has been shown to be effective in this model.[4]
-
Monitor the changes in the frequency and amplitude of the bladder contractions.
-
-
Data Analysis:
-
Quantify the changes in contraction amplitude and frequency before and after the application of this compound.
-
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| EC₅₀ | 2 µM | Inhibition of Carbachol-induced response in HEK293 cells | [4] |
| Effective Concentration | 3 µM | Reduction of developed pressure in ex vivo rat whole bladder | [4] |
| Vehicle | DMSO | Stock solution preparation | [4] |
| Recommended Final DMSO Concentration | < 0.1% | To avoid vehicle effects on contractility | [2][3] |
Visualizations
Caption: Signaling pathway of this compound in bladder muscle relaxation.
Caption: Experimental workflow for the isolated bladder strip contractility assay.
Caption: Logical workflow for refining this compound dosage.
References
- 1. Dimethyl sulphoxide relaxes rabbit detrusor muscle by decreasing the Ca2+ sensitivity of the contractile apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminal DMSO: Effects on Detrusor and Urothelial/Lamina Propria Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. icdar.org [icdar.org]
avoiding artifacts in BMS-195270-treated tissue preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-195270-treated tissue preparations. Our goal is to help you avoid common artifacts and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor known for its tissue-specific effects on muscle contraction.[1][2] It primarily functions by inhibiting Carbachol-evoked tonicity in isolated rat bladder strips.[3] The underlying mechanism involves the inhibition of calcium flux.[1][3]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in studies involving smooth muscle physiology and pharmacology. It is a valuable tool for investigating bladder muscle tone and spontaneous contractions.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is described as a tissue-specific inhibitor, it is crucial to consider potential off-target effects in your experimental system.[1][2] In C. elegans, at a concentration of 2.8 mM, it has been observed to cause an Egl-d phenotype, slowed or arrested pharyngeal pumping (Eat), and uncoordinated motion (Unc).[3] It also inhibits the response of HEK293 cells to the muscarinic agonist Carbachol with an EC50 of 2 μM.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What should I do if I suspect my this compound is not active?
A5: First, verify the storage conditions and age of your stock solution. If these are appropriate, consider performing a positive control experiment, such as measuring its effect on Carbachol-induced contraction in a well-characterized system like isolated rat bladder strips.[1][3]
Troubleshooting Guide: Artifacts in this compound Treated Tissues
Artifacts in tissue preparations can arise from various stages of the experimental workflow, from initial tissue handling to final analysis. The introduction of a small molecule inhibitor like this compound can sometimes exacerbate these issues or introduce new ones.
Issue 1: Inconsistent or Absent Drug Effect
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Improper Drug Concentration | Titrate the concentration of this compound to determine the optimal dose for your specific tissue type and experimental endpoint. The effective concentration can vary between tissues and experimental conditions. |
| Inadequate Tissue Penetration | Ensure the tissue sections are of an appropriate thickness to allow for uniform penetration of the inhibitor. For larger tissue blocks, consider increasing the incubation time or using gentle agitation. |
| Drug Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using previously prepared working solutions. |
| Incorrect Buffer/Vehicle | Verify that the vehicle used to dissolve this compound is compatible with your tissue preparation and does not interfere with the biological activity of the inhibitor or the health of the tissue. |
Issue 2: Morphological Alterations Unrelated to Expected Drug Effect
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Fixation Artifacts | The presence of this compound may alter the rate or efficacy of fixation. Ensure prompt and adequate fixation with the appropriate fixative for your tissue type.[4][5] Inadequate fixation can lead to autolysis and changes in cellular morphology.[5] |
| Osmotic Effects | The buffer or vehicle for this compound might have a different osmolarity than the tissue's physiological environment, leading to cell swelling or shrinkage.[6] Use an isotonic buffer for all treatment steps. |
| Precipitation of the Compound | At high concentrations or in incompatible buffers, this compound may precipitate on the tissue, appearing as crystalline structures. Visually inspect the tissue under magnification before and after treatment. If precipitation is suspected, try lowering the concentration or changing the vehicle. |
| Handling Artifacts | Excessive manipulation of the tissue during treatment can cause mechanical damage, such as crushing or stretching, leading to artifacts that could be misinterpreted as a drug effect.[7] |
Issue 3: Staining Irregularities
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Residual Compound Interference | Residual this compound on the tissue could interfere with the binding of histological stains. Ensure thorough washing of the tissue with an appropriate buffer after treatment and before proceeding with staining protocols. |
| Alteration of Tissue pH | The treatment solution containing this compound might alter the local pH of the tissue, affecting the binding of pH-sensitive stains. Buffer the treatment solution to a physiological pH. |
| Contamination | Contaminants in the this compound solution or other reagents can lead to unexpected staining patterns.[8] Use high-purity reagents and maintain a clean working environment. |
Experimental Protocols
Protocol 1: General Workflow for Treating Tissue with this compound
This protocol provides a general framework. Specific parameters such as incubation time and concentration should be optimized for your particular experiment.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Artefacts: A Diagnostic Dilemma – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Fixation in Histology Pt 2: Advanced Troubleshooting and Pro Tips [nsh.org]
- 7. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 8. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
Technical Support Center: Optimizing BMS-195270 Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in fluorescence assays involving BMS-195270.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in fluorescence assays?
A1: this compound is a small molecule known to inhibit carbachol-evoked tonicity of isolated rat bladder strips by inhibiting calcium flux.[1][2] In a research context, it might be used in various fluorescence assay formats. For instance, if this compound itself is fluorescent, its binding to a target protein could be monitored. Alternatively, its inhibitory effect on calcium channels could be measured using a calcium-sensitive fluorescent indicator.
Q2: What are the primary sources of noise in a fluorescence assay?
A2: High background noise in fluorescence assays can stem from several factors, including:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH and flavins, or from media components like phenol red.[3][4]
-
Nonspecific Binding: The fluorescent probe or this compound (if fluorescent) binding to off-target molecules or surfaces.[4][5]
-
Light Leakage and Scattering: Improper light shielding or scattering of the excitation light.[4]
-
Detector Noise: Electronic noise from the photodetector, especially at high gain settings.[4]
-
Photobleaching: The irreversible photochemical destruction of a fluorophore, leading to a decrease in signal over time.[6][7][8][9]
Q3: How can I minimize photobleaching of my fluorescent signal?
A3: To reduce photobleaching, you can:
-
Minimize the exposure time of your sample to the excitation light.[7][8]
-
Reduce the intensity of the excitation light by using neutral-density filters.[7][8]
-
Use more photostable fluorophores if you have a choice in your assay design.[6]
-
Incorporate antifade reagents in your mounting media for fixed-cell imaging.[8]
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during this compound fluorescence assays.
Guide 1: High Background Fluorescence
High background can mask the specific signal from your assay. Follow these steps to identify and mitigate the source of high background.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
Experimental Protocol: Blocking Buffer Optimization
-
Prepare a panel of blocking buffers:
-
1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS)
-
5% Non-fat dry milk in PBS with 0.05% Tween-20
-
Commercially available blocking solutions
-
-
Plate your cells and perform the necessary experimental steps (e.g., fixation, permeabilization).
-
Apply a different blocking buffer to a set of wells for 1 hour at room temperature.
-
Proceed with your standard staining protocol , including the addition of your fluorescent probe or fluorescently-labeled this compound.
-
Image or read the plate and compare the background fluorescence levels across the different blocking conditions to identify the most effective one.[3]
Quantitative Data Summary: Impact of Wash Steps on Signal-to-Noise Ratio
| Number of Washes | Average Background Fluorescence (RFU) | Average Signal (RFU) | Signal-to-Noise Ratio (S/N) |
| 1 | 1500 | 3000 | 2.0 |
| 2 | 1000 | 2800 | 2.8 |
| 3 | 750 | 2700 | 3.6 |
| 4 | 700 | 2650 | 3.8 |
Note: This is example data. Actual results will vary based on the specific assay.
Guide 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background. Use this guide to enhance your signal strength.
Troubleshooting Workflow for Low Signal
Caption: A step-by-step guide to troubleshooting low fluorescence signal.
Experimental Protocol: Titration of Fluorescent Probe/BMS-195270
-
Prepare a serial dilution of your fluorescent probe or fluorescently-labeled this compound. A typical starting range might be from 0.1x to 10x of the recommended concentration.
-
Add the different concentrations to your assay wells containing your cells or target protein.
-
Incubate for the standard time and temperature for your assay.
-
Wash the wells to remove any unbound probe.
-
Measure the fluorescence intensity for each concentration.
-
Plot the fluorescence intensity against the concentration to determine the optimal concentration that provides a strong signal with low background.[5]
Quantitative Data Summary: Effect of Probe Concentration on Signal Intensity
| Probe Concentration | Average Signal (RFU) | Average Background (RFU) | Signal-to-Noise Ratio (S/N) |
| 0.1 µM | 500 | 200 | 2.5 |
| 0.5 µM | 2500 | 400 | 6.3 |
| 1.0 µM | 5000 | 800 | 6.3 |
| 2.0 µM | 5500 | 1500 | 3.7 |
| 5.0 µM | 5800 | 3000 | 1.9 |
Note: This is example data. The optimal concentration will be at the plateau of the S/N ratio.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
As this compound is known to inhibit calcium flux, a potential signaling pathway it may affect is the Gq-coupled receptor pathway that leads to calcium release.
Caption: A potential signaling pathway affected by this compound.
General Fluorescence Assay Workflow
The following diagram outlines a typical workflow for a cell-based fluorescence assay.
Caption: A standard workflow for a cell-based fluorescence assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Efficacy Analysis of BMS-195270 and Tolterodine in Preclinical Models of Bladder Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of BMS-195270 and tolterodine, two compounds with distinct mechanisms for modulating bladder smooth muscle contractility. While tolterodine is a well-established muscarinic receptor antagonist used in the treatment of overactive bladder, information on this compound is limited to preclinical data from commercial suppliers. This comparison, therefore, is based on the currently available information and highlights the different pharmacological approaches to bladder control.
Mechanism of Action
This compound is described as a small molecule that inhibits bladder muscle tone and spontaneous contractions by inhibiting calcium flux.[1][2] It has been shown to inhibit carbachol-evoked tonicity in isolated rat bladder strips.[1] The inhibitory activity of this compound on calcium flux is reported to be retained even when endogenous calcium channels are inactivated, suggesting a potentially novel mechanism of action.[1]
Tolterodine is a competitive antagonist of muscarinic receptors.[3] Its therapeutic effect in overactive bladder stems from its ability to block acetylcholine-mediated stimulation of muscarinic M2 and M3 receptors on the detrusor muscle, leading to a reduction in involuntary bladder contractions and a decrease in detrusor pressure.[3] Studies have shown that tolterodine and its active metabolite have negligible affinity for other neurotransmitter receptors and calcium channels.[3][4]
Quantitative Efficacy Data
The following table summarizes the available preclinical efficacy data for this compound and tolterodine. It is important to note that the data for this compound is sourced from commercial suppliers and has not been independently verified through peer-reviewed publications. The data for tolterodine is from published scientific literature.
| Parameter | This compound | Tolterodine | Source (this compound) | Source (Tolterodine) |
| Inhibition of Carbachol-induced Response | EC50 of 2 µM (in HEK293 cells) | KB of 3.0 nM (guinea pig bladder strips) | [1] | [5] |
| Effect on Bladder Contractions | 3 µM produces a dramatic reduction in developed pressure in ex vivo rat whole bladder | Intravenous administration in conscious rats dose-dependently decreases micturition pressure. | [1] | |
| Calcium Channel Activity | Inhibits calcium flux | No significant inhibitory effect on KCl- and CaCl2-induced contractions in human bladder strips. | [1] | [6] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below. As the original research for this compound is not publicly available, the protocols provided are representative of standard pharmacological assays used to assess bladder function.
Isolated Rat Bladder Strip Assay
This in vitro assay is used to assess the direct effect of a compound on bladder muscle contractility.
-
Tissue Preparation: Male Sprague-Dawley rats (250-300g) are euthanized. The urinary bladder is excised and placed in cold Krebs-Henseleit solution. The bladder is dissected to obtain longitudinal strips of detrusor muscle (approximately 10 mm long and 2-3 mm wide).
-
Tissue Mounting: The bladder strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration and Stimulation: The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g. After equilibration, the strips are contracted with a submaximal concentration of carbachol (e.g., 1 µM).
-
Compound Testing: Once a stable contraction is achieved, this compound or tolterodine is added to the organ bath in a cumulative concentration-response manner. The relaxation of the bladder strip is recorded.
-
Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the carbachol-induced contraction. IC50 values are determined by non-linear regression analysis.
Ex Vivo Rat Whole Bladder Model
This model assesses the effect of a compound on the pressure-volume relationship in an isolated bladder.
-
Bladder Preparation: Rats are euthanized, and the entire urinary bladder is carefully dissected and transferred to a bath containing warmed and oxygenated Krebs-Henseleit solution.
-
Catheterization: A catheter is inserted into the bladder dome and secured. The other end of the catheter is connected to a pressure transducer and a syringe pump.
-
Compound Administration and Bladder Filling: The bladder is emptied, and then filled with Krebs-Henseleit solution at a constant rate (e.g., 0.1 mL/min). This compound (at a concentration such as 3 µM) is included in the infusate.[1]
-
Pressure Measurement: Intravesical pressure is continuously recorded during filling.
-
Data Analysis: The developed pressure at different infusion volumes is measured and compared to control bladders infused with vehicle.
In Vivo Urodynamic Studies in Conscious Rats
This in vivo model is used to evaluate the effect of a compound on bladder function in a more physiologically relevant setting.
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a polyethylene catheter is implanted into the bladder dome and exteriorized at the nape of the neck. The catheter is sealed until the day of the experiment.
-
Cystometry: After a recovery period (e.g., 2 days), the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline Infusion and Micturition Recording: Saline is infused into the bladder at a constant rate (e.g., 10 mL/h). Micturition volumes and intravesical pressure changes are recorded.
-
Compound Administration: Tolterodine or vehicle is administered intravenously or orally.
-
Data Analysis: Changes in urodynamic parameters such as bladder capacity, micturition pressure, and residual volume are measured and compared between the treatment and control groups.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Bladder Contraction and Inhibition
Caption: Simplified signaling pathway of bladder smooth muscle contraction and the proposed points of intervention for tolterodine and this compound.
Experimental Workflow for Isolated Bladder Strip Assay
Caption: A typical experimental workflow for evaluating the efficacy of a compound using an isolated bladder strip assay.
Experimental Workflow for In Vivo Urodynamic Studies
Caption: A standard workflow for conducting in vivo urodynamic studies in a conscious rat model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of tolterodine on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-195270 and Alternative Inhibitors of Bladder Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of BMS-195270 on bladder contractility against other established and emerging therapeutic agents. The following sections detail the performance of this compound alongside muscarinic receptor antagonists, a β3-adrenoceptor agonist, a Rho kinase inhibitor, and a Gαq/11 inhibitor, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and its alternatives on bladder smooth muscle contraction are summarized below. Direct comparison of potency is nuanced due to variations in experimental design and the specific metrics reported. The data presented is compiled from various in vitro studies on isolated bladder tissue strips.
| Compound/Drug Class | Mechanism of Action | Key Parameter | Value | Species | Stimulation | Citation |
| This compound | Calcium Flux Inhibitor | EC50 | 2 µM | Human (HEK293 cells) | Carbachol | [1] |
| Inhibition | Dramatic reduction at 3 µM | Rat (ex vivo whole bladder) | Infusion | [1] | ||
| Antimuscarinics | ||||||
| Oxybutynin | M3 Muscarinic Antagonist | pA2 | ~7.4 | Porcine | Carbachol | |
| Tolterodine | Muscarinic Antagonist | pA2 | ~8.1 | Porcine | Carbachol | |
| Solifenacin | M3 Muscarinic Antagonist | pA2 | ~6.7 | Porcine | Carbachol | |
| β3-Adrenoceptor Agonist | ||||||
| Mirabegron | β3-Adrenoceptor Agonist | pEC50 (high affinity) | 7.06 | Rat | Carbachol-induced contraction | [2] |
| pEC50 (low affinity) | 4.97 | Rat | Carbachol-induced contraction | [2] | ||
| Rho Kinase Inhibitor | ||||||
| Fasudil | Rho Kinase Inhibitor | Inhibition | Significant at 30 & 60 µM | Caprine | KCl | [3][4] |
| Gαq/11 Inhibitor | ||||||
| YM-254890 | Gαq/11 Inhibitor | Inhibition | Partial inhibition of cholinergic agonist-induced contractions | Human | Cholinergic agonists | [5] |
Note on pA2 values: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolated Bladder Strip Contractility Assay
This in vitro method is widely used to assess the contractile and relaxant properties of compounds on bladder smooth muscle.
1. Tissue Preparation:
-
Laboratory animals (e.g., rats, guinea pigs, pigs) or human tissue samples are euthanized according to ethical guidelines.
-
The urinary bladder is excised and placed in cold (4°C) Krebs-Henseleit solution. The composition of the Krebs-Henseleit solution is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4·7H2O 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
The bladder is opened longitudinally, and the urothelium may be removed by gentle dissection to study the direct effects on the detrusor smooth muscle.
-
Longitudinal strips of the detrusor muscle (typically 2-3 mm wide and 5-10 mm long) are prepared.
2. Experimental Setup:
-
Each bladder strip is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2 to maintain a physiological pH of ~7.4.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
The strips are equilibrated under a resting tension of approximately 1 gram for at least 60 minutes, with the bathing solution being changed every 15-20 minutes.
3. Induction of Contraction:
-
Pharmacological Stimulation: A contractile agonist, most commonly the muscarinic receptor agonist carbachol, is added cumulatively to the organ bath to generate a concentration-response curve. Typical concentrations range from 10⁻⁹ M to 10⁻⁴ M.
-
Electrical Field Stimulation (EFS): To study neuronally mediated contractions, parallel platinum electrodes are placed on either side of the bladder strip. Electrical pulses (e.g., 2-50 Hz frequency, 0.5-1 ms pulse duration, 80 V) are delivered to stimulate intramural nerves.
4. Evaluation of Inhibitory Effects:
-
To assess the inhibitory effect of a test compound (e.g., this compound), the bladder strips are pre-incubated with the compound for a specific period (e.g., 20-30 minutes) before inducing contraction.
-
The resulting contraction is compared to the contraction in the absence of the inhibitor.
-
For competitive antagonists, a Schild analysis is performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist to determine the pA2 value. For other inhibitors, the IC50 (concentration causing 50% inhibition) or the percentage of inhibition at a specific concentration is calculated.
5. Data Analysis:
-
The contractile force is measured in grams or millinewtons (mN).
-
Data are typically expressed as a percentage of the maximal contraction induced by a reference substance (e.g., a high concentration of carbachol or KCl).
-
Concentration-response curves are plotted, and pharmacological parameters such as EC50, IC50, and pA2 are calculated using appropriate software.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways involved in bladder smooth muscle contraction and the points of intervention for this compound and its alternatives.
Caption: Cholinergic signaling pathway leading to bladder smooth muscle contraction and points of inhibition.
Caption: β3-Adrenergic signaling pathway leading to bladder smooth muscle relaxation.
Caption: Experimental workflow for assessing inhibitors of bladder contractility.
Discussion
This compound demonstrates a clear inhibitory effect on bladder contractility, primarily through the inhibition of calcium flux.[1] Its EC50 of 2 µM in a cell-based assay provides a quantitative measure of its potency. However, a direct comparison with established drugs is challenging due to the lack of head-to-head studies using standardized protocols.
Antimuscarinics such as oxybutynin, tolterodine, and solifenacin are the current mainstays of treatment for overactive bladder. They act by competitively antagonizing the M3 muscarinic receptor, thereby blocking the primary pathway for acetylcholine-induced bladder contraction. Their potency is well-characterized by pA2 values, which indicate a high affinity for their target receptor.
Mirabegron , a β3-adrenoceptor agonist, offers an alternative mechanism of action by promoting bladder relaxation.[2] Its dual pEC50 values in rat bladder suggest a complex interaction with its receptor, leading to smooth muscle relaxation and increased bladder capacity.
Fasudil , a Rho kinase inhibitor, targets a downstream component of the contractile signaling cascade. By inhibiting Rho kinase, it prevents the inhibition of myosin light chain phosphatase, leading to smooth muscle relaxation.[3][4] This mechanism makes it effective against contractions induced by various stimuli.
YM-254890 represents a novel approach by targeting the Gαq/11 protein, a key signaling molecule upstream of both calcium release and Rho kinase activation.[5] Its partial inhibition of cholinergic-induced contractions in human detrusor tissue suggests that other signaling pathways may also contribute to bladder contractility.
Conclusion
This compound is a promising inhibitor of bladder contractility with a mechanism centered on calcium flux modulation. While the available data confirms its efficacy, further studies are required to establish a comprehensive and directly comparable quantitative profile against existing and emerging therapies. The alternatives discussed in this guide each present distinct mechanisms of action, offering a range of therapeutic strategies for managing bladder overactivity. The choice of a particular agent in a research or clinical setting will depend on the specific application and the desired point of intervention in the complex signaling network that governs bladder function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Possible Involvement of Muscarinic Receptor Blockade in Mirabegron Therapy for Patients with Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Contractility of Isolated Caprine Detrusor by the Rho Kinase Inhibitor Fasudil and Reversal by the Guanylyl Cyclase Inhibitor ODQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Contractility of Isolated Caprine Detrusor by the Rho Kinase Inhibitor Fasudil and Reversal by the Guanylyl Cyclase Inhibitor ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Human Prostate and Bladder Smooth Muscle Contraction, Vasoconstriction of Porcine Renal and Coronary Arteries, and Growth-Related Functions of Prostate Stromal Cells by Presumed Small Molecule Gαq/11 Inhibitor, YM-254890 [frontiersin.org]
A Comparative Analysis of Fesoterodine and BMS-195270 on Bladder Function: A Guide for Researchers
An important introductory note: A direct comparative analysis of the clinical efficacy of fesoterodine and BMS-195270 on bladder function is not feasible at this time. Fesoterodine is a well-established and clinically approved medication for overactive bladder (OAB), supported by extensive clinical trial data. In contrast, this compound is a preclinical compound with available data limited to in vitro and ex vivo studies. This guide, therefore, presents a comparison based on the available preclinical and clinical information for each compound, highlighting their distinct stages of development and known mechanisms of action.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and, in some cases, urge incontinence, significantly impacting the quality of life. The management of OAB often involves pharmacological interventions aimed at modulating bladder smooth muscle contractility. This guide provides a comparative overview of two such agents: fesoterodine, a clinically approved antimuscarinic agent, and this compound, a preclinical small molecule inhibitor of bladder muscle tone.
Mechanism of Action
Fesoterodine
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). 5-HMT is a potent and competitive antagonist of muscarinic receptors. In the bladder, acetylcholine, a neurotransmitter, binds to M2 and M3 muscarinic receptor subtypes on the detrusor muscle, leading to involuntary bladder contractions. By blocking these receptors, particularly the M3 subtype, 5-HMT reduces the frequency and severity of these contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[1]
This compound
This compound is described as a small molecule inhibitor of bladder muscle contraction.[2] Its mechanism of action is reported to be the inhibition of calcium flux.[2] In smooth muscle cells, an influx of extracellular calcium is a critical step for initiating contraction. By blocking this calcium influx, this compound is thought to prevent or reduce the contraction of the detrusor muscle.[2] It has been shown to inhibit carbachol-evoked tonicity in isolated rat bladder strips.[2] Carbachol is a cholinergic agonist that stimulates muscarinic receptors, leading to calcium influx and muscle contraction. The ability of this compound to inhibit this response suggests it acts downstream of receptor activation, directly targeting the calcium signaling pathway.
Comparative Preclinical and Clinical Data
Due to the differing stages of development, a direct comparison of clinical data is not possible. The following tables summarize the available information for both compounds.
Table 1: Comparative Profile of Fesoterodine and this compound
| Feature | Fesoterodine | This compound |
| Development Stage | Clinically Approved Drug | Preclinical Compound |
| Mechanism of Action | Muscarinic Receptor Antagonist (M2 and M3 subtypes)[3] | Calcium Flux Inhibitor[2] |
| Route of Administration | Oral (Extended-Release Tablets)[4] | Not established (used in vitro/ex vivo)[2] |
| Active Form | 5-Hydroxymethyl Tolterodine (5-HMT)[1] | This compound[2] |
| Available Efficacy Data | Extensive Phase II and III clinical trials in OAB patients[5] | In vitro and ex vivo studies on isolated rat bladder strips[2] |
Table 2: Summary of Fesoterodine Clinical Efficacy in OAB
| Parameter | Effect of Fesoterodine (4 mg and 8 mg) |
| Urinary Frequency | Significant decrease compared to placebo[6] |
| Urge Urinary Incontinence Episodes | Significant decrease compared to placebo[6] |
| Urgency Episodes | Significant decrease compared to placebo[6] |
| Mean Volume Voided per Micturition | Significant increase compared to placebo[6] |
| Patient Perception of Bladder Condition | Significant improvement noted by patients[6] |
Table 3: Summary of this compound Preclinical Effects
| Experimental Model | Effect of this compound |
| Isolated Rat Bladder Strips | Inhibition of Carbachol-evoked tonicity[2] |
| Ex vivo Rat Whole Bladder Model | At 3 μM, produces a dramatic reduction in developed pressure at infusion volumes of 0.2-1.3 mL and inhibits spontaneous contractions[2] |
| HEK293 cells | Inhibits the response to the muscarinic agonist Carbachol with an EC₅₀ of 2 μM[2] |
Experimental Protocols
Fesoterodine: Urodynamic Study in a Clinical Trial for OAB
A typical urodynamic study protocol in a clinical trial evaluating an OAB drug like fesoterodine would involve the following steps:
-
Patient Preparation: Patients are instructed to arrive with a comfortably full bladder. A pre-test uroflowmetry may be performed to measure the volume voided and the flow rate.
-
Catheterization: A small, dual-lumen catheter is inserted into the bladder through the urethra. One lumen is for filling the bladder, and the other is for measuring bladder pressure. A second catheter is placed in the rectum or vagina to measure abdominal pressure.
-
Filling Cystometry: The bladder is slowly filled with sterile water or saline at a controlled rate. The patient is asked to report their first sensation of bladder filling, first desire to void, and strong desire to void. During filling, detrusor pressure (bladder pressure minus abdominal pressure) is continuously monitored for any involuntary contractions (detrusor overactivity).
-
Provocative Maneuvers: To elicit detrusor overactivity, maneuvers such as coughing or changing position may be performed.
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void into a uroflowmeter with the catheters in place. This allows for the simultaneous measurement of detrusor pressure and urine flow rate to assess bladder contractility and outlet resistance.
-
Post-Void Residual Measurement: After voiding, the amount of urine remaining in the bladder is measured.
This compound: Isolated Bladder Strip Experiment
The preclinical evaluation of this compound on bladder tissue likely involved an isolated bladder strip protocol as follows:
-
Tissue Preparation: A laboratory animal (e.g., rat) is euthanized, and the bladder is excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution). The bladder is opened, and longitudinal strips of the detrusor muscle are carefully dissected.
-
Mounting: The muscle strips are mounted in an organ bath containing warmed (37°C) and aerated Krebs solution. One end of the strip is attached to a fixed hook, and the other is connected to a force transducer to measure isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period, with periodic washing, until a stable baseline tension is achieved.
-
Viability Test: The viability of the tissue is confirmed by inducing a contraction with a depolarizing agent like potassium chloride (KCl).
-
Drug Application: A contractile agent, such as carbachol, is added to the organ bath to induce a sustained contraction. Once the contraction is stable, increasing concentrations of this compound are added cumulatively to assess its relaxant effect.
-
Data Acquisition: The force of contraction is continuously recorded, and the inhibitory effect of this compound is quantified by measuring the reduction in the carbachol-induced tone.
Conclusion
Fesoterodine and this compound represent two distinct approaches to modulating bladder function, operating at different points in the drug development pipeline. Fesoterodine is a clinically proven antimuscarinic agent that effectively reduces the symptoms of overactive bladder by blocking the action of acetylcholine on detrusor muscle receptors. Its efficacy and safety have been established through numerous clinical trials.
This compound, on the other hand, is a preclinical compound that shows promise in relaxing bladder muscle through the inhibition of calcium flux. While its mechanism is different from that of antimuscarinics, its clinical potential remains to be determined through further in vivo and, eventually, human studies.
For researchers and drug development professionals, the study of fesoterodine provides a benchmark for the efficacy and safety of antimuscarinic therapy in OAB. This compound represents an alternative mechanistic approach that warrants further investigation to understand its potential as a future therapeutic for bladder dysfunction. A direct comparison of their performance on bladder function in a clinical setting is not currently possible and awaits the further development of this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fesoterodine for the treatment of overactive bladder: pharmacological bases and clinical results - Kuzmin - Urology reports (St. - Petersburg) [journals.eco-vector.com]
assessing the specificity of BMS-195270 against other smooth muscle types
For researchers, scientists, and drug development professionals, understanding the tissue-specific effects of a compound is paramount. This guide addresses the current scientific understanding of BMS-195270, a known inhibitor of bladder smooth muscle contraction. However, a comprehensive comparative analysis of its specificity against other smooth muscle types—such as vascular, gastrointestinal, uterine, and tracheal smooth muscle—is limited by the lack of publicly available experimental data.
Our extensive search of scientific literature and databases did not yield any studies that directly compare the effects of this compound across these different smooth muscle tissues. While the compound has been characterized for its action on the urinary bladder, its broader selectivity profile remains unpublished. Therefore, the direct comparative data required for a full specificity assessment is not available at this time.
This guide will summarize the known information regarding this compound's effect on bladder smooth muscle, discuss general methodologies for assessing smooth muscle contractility, and provide an overview of smooth muscle signaling pathways for context.
This compound and Bladder Smooth Muscle Contraction
This compound has been identified as a small molecule that inhibits the tonicity of isolated rat bladder strips evoked by the muscarinic agonist Carbachol.[1] Its mechanism of action involves the inhibition of calcium flux.[1] In an ex vivo model using whole rat bladders, a 3 μM concentration of this compound was shown to cause a significant reduction in developed pressure and to inhibit spontaneous contractions.[1]
The inhibition of calcium influx is a common mechanism for inducing smooth muscle relaxation. Smooth muscle contraction is primarily triggered by an increase in intracellular calcium concentration, which leads to the activation of myosin light chain kinase and subsequent cross-bridge cycling between actin and myosin filaments.
Alternative Smooth Muscle Relaxants
A variety of compounds with different mechanisms of action are known to induce smooth muscle relaxation. These can be broadly categorized as:
-
Calcium Channel Blockers: These agents, like Verapamil and Nifedipine, directly block the entry of extracellular calcium through L-type calcium channels, leading to vasodilation and relaxation of other smooth muscles.
-
Potassium Channel Openers: By increasing potassium efflux, these compounds hyperpolarize the smooth muscle cell membrane, making it less excitable and promoting relaxation.
-
Beta-Adrenergic Agonists: Agonists of β2-adrenergic receptors, such as Salbutamol, increase intracellular cyclic adenosine monophosphate (cAMP) levels, which leads to the activation of protein kinase A and subsequent phosphorylation of proteins that promote relaxation.
-
Rho-kinase Inhibitors: These compounds target the RhoA/Rho-kinase pathway, which is involved in calcium sensitization of the contractile apparatus. Inhibition of Rho-kinase leads to smooth muscle relaxation.
Without direct comparative studies, it is not possible to definitively position this compound's specificity relative to these other classes of drugs.
Experimental Protocols for Assessing Smooth Muscle Specificity
To assess the specificity of a compound like this compound, a series of in vitro experiments using isolated smooth muscle tissues from different organs is typically performed. The following outlines a general experimental protocol.
Isolated Tissue Bath (Organ Bath) Studies
This is the gold-standard method for studying the contractility of isolated smooth muscle preparations.
Objective: To determine the effect of this compound on the contractility of various smooth muscle tissues (e.g., aorta, trachea, ileum, uterus, and bladder).
Methodology:
-
Tissue Preparation: Smooth muscle strips or rings are carefully dissected from the desired organs of a suitable animal model (e.g., rat, guinea pig).
-
Mounting: The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.
-
Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.
-
Contractile Agent Addition: A contractile agonist is added to the bath to induce a stable contraction. The choice of agonist depends on the tissue type (e.g., phenylephrine for vascular smooth muscle, carbachol for bladder and intestinal smooth muscle, histamine for tracheal smooth muscle).
-
Compound Administration: Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the organ bath to generate a concentration-response curve.
-
Data Analysis: The relaxation induced by this compound is measured as a percentage of the initial contraction. The potency (EC50) and efficacy (maximum relaxation) of the compound are then calculated for each tissue type.
Data Presentation:
The results from these experiments would be summarized in a table to allow for a clear comparison of this compound's activity across different smooth muscle types.
| Tissue Type | Contractile Agent | This compound EC50 (μM) | Maximum Relaxation (%) |
| Bladder | Carbachol | Data Unavailable | Data Unavailable |
| Aorta (Vascular) | Phenylephrine | Data Unavailable | Data Unavailable |
| Ileum (Gastrointestinal) | Carbachol | Data Unavailable | Data Unavailable |
| Uterus | Oxytocin | Data Unavailable | Data Unavailable |
| Trachea | Histamine | Data Unavailable | Data Unavailable |
As no comparative data is publicly available, this table remains illustrative.
Signaling Pathways
The following diagrams illustrate the general signaling pathway for smooth muscle contraction and a typical experimental workflow for assessing compound specificity.
Caption: General signaling pathway for smooth muscle contraction.
Caption: Experimental workflow for assessing compound specificity.
Conclusion
While this compound is known to inhibit bladder smooth muscle contraction via inhibition of calcium flux, a definitive assessment of its specificity against other smooth muscle types is not possible with the currently available data. Further research involving direct comparative studies on a range of smooth muscle tissues is necessary to fully characterize the selectivity profile of this compound. Such studies would be invaluable for understanding its potential therapeutic applications and off-target effects.
References
Unveiling the Potential of BMS-195270 in Bladder Dysfunction: A Comparative Overview
For researchers and scientists at the forefront of urological drug discovery, the quest for novel therapeutics for bladder dysfunction is a continuous endeavor. BMS-195270, a small molecule inhibitor of bladder muscle tone, has emerged as a compound of interest. This guide provides a comprehensive comparison of its validated effects with alternative treatments in relevant animal models, supported by detailed experimental data and protocols.
This compound has demonstrated notable efficacy in preclinical in vitro and ex vivo models, primarily through its inhibitory action on calcium flux and carbachol-evoked bladder muscle contractions.[1] However, a comprehensive understanding of its in vivo effects in established animal models of bladder dysfunction, such as overactive bladder (OAB) and bladder outlet obstruction (BOO), is crucial for its clinical translation. This guide synthesizes the available data on this compound and contextualizes its potential by comparing it with established therapies like the antimuscarinic agent oxybutynin and the β3-adrenergic agonist mirabegron.
Comparative Efficacy in Animal Models of Bladder Dysfunction
Direct comparative in vivo studies validating the efficacy of this compound against other treatments in animal models of bladder dysfunction are not publicly available at this time. The following table summarizes the known effects of this compound in an ex vivo rat bladder model and provides a general overview of the typical effects of oxybutynin and mirabegron in rodent models of bladder overactivity and outlet obstruction. This juxtaposition allows for an indirect assessment of this compound's potential therapeutic profile.
| Compound | Animal Model | Key Urodynamic/Functional Parameters Affected | Efficacy Summary |
| This compound | Ex vivo rat whole bladder | - Reduced developed pressure- Inhibition of spontaneous contractions | Demonstrated potent inhibition of bladder muscle contractility in a non-animal, isolated organ setting.[1] |
| Oxybutynin | Rat/Mouse models of bladder overactivity | - Decreased micturition pressure- Increased bladder capacity- Reduced frequency of non-voiding contractions | Effectively suppresses detrusor overactivity by blocking muscarinic receptors, a key pathway in bladder contraction. |
| Mirabegron | Rat/Mouse models of bladder outlet obstruction | - Increased bladder capacity- Decreased frequency of non-voiding contractions- No significant effect on micturition pressure | Promotes bladder relaxation during the filling phase by stimulating β3-adrenergic receptors, without impairing voiding. |
Experimental Protocols
To facilitate the design of future studies aimed at validating this compound in vivo, this section outlines standardized experimental protocols for inducing bladder dysfunction in animal models and for assessing bladder function via cystometry.
Induction of Bladder Outlet Obstruction (BOO) in Rats
This model mimics the pathophysiology of conditions like benign prostatic hyperplasia in humans.
Procedure:
-
Anesthesia: Anesthetize adult female Sprague-Dawley rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Preparation: Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.
-
Obstruction: Place a 4-0 silk ligature around the proximal urethra, snugly tied against a 1.1 mm diameter steel rod.
-
Rod Removal: Carefully remove the steel rod to create a partial and standardized obstruction.
-
Closure: Suture the abdominal wall and skin in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery. Urodynamic assessments are typically performed 2-6 weeks post-surgery.
Cystometry in Awake Rats
Cystometry is the gold-standard method for evaluating bladder function in animal models. Performing this procedure in awake animals avoids the confounding effects of anesthesia on bladder reflexes.
Procedure:
-
Catheter Implantation: 2-3 days prior to cystometry, implant a polyethylene catheter (PE-50) into the dome of the bladder under anesthesia. Tunnel the catheter subcutaneously to the back of the neck and secure it.
-
Acclimatization: On the day of the experiment, place the conscious and unrestrained rat in a metabolic cage and allow it to acclimatize.
-
Cystometric Recording: Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Bladder Filling: Infuse sterile saline at a constant rate (e.g., 10 mL/hr) to induce voiding cycles.
-
Data Acquisition: Continuously record intravesical pressure. Key urodynamic parameters to be measured include:
-
Micturition Pressure: The maximum bladder pressure during voiding.
-
Bladder Capacity: The volume of saline infused to elicit a voiding contraction.
-
Intercontraction Interval: The time between two consecutive voiding contractions.
-
Non-voiding Contractions: Spontaneous bladder contractions that do not result in voiding.
-
Voided Volume: The volume of urine expelled during micturition.
-
Residual Volume: The volume of saline remaining in the bladder after voiding.
-
Visualizing the Mechanisms and Workflow
To provide a clearer understanding of the underlying pathways and experimental processes, the following diagrams have been generated.
Caption: Proposed mechanism of action for this compound.
References
Cross-Validation of BMS-195270 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of BMS-195270, a potent inhibitor of bladder muscle contraction. While direct cross-laboratory validation studies are not publicly available, this document synthesizes existing data on its effects in different in vitro settings and contrasts its activity with other known bladder muscle relaxants.
This compound is a small molecule inhibitor recognized for its ability to suppress carbachol-induced contractions in isolated rat bladder strips through the inhibition of calcium flux.[1][2] Its activity has been characterized in both tissue-based assays and cell-based models, providing insights into its mechanism of action. This guide aims to present the available quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows to facilitate a better understanding of its pharmacological profile.
Comparative Efficacy of Bladder Muscle Relaxants
To contextualize the activity of this compound, the following table summarizes its reported efficacy alongside other compounds known to modulate bladder smooth muscle contraction. It is important to note that these data are compiled from various studies and do not represent a direct head-to-head comparison under identical experimental conditions. Variations in experimental protocols, tissue origin, and laboratory settings can influence the observed values.
| Compound | Model System | Measured Effect | Potency/Effective Concentration | Citation |
| This compound | Isolated Rat Bladder Strips | Inhibition of carbachol-evoked tonicity | 3 µM produced a dramatic reduction in pressure | [1] |
| This compound | HEK293 Cells | Inhibition of carbachol-induced calcium flux | EC50 of 2 µM | [1] |
| Diazepam | Rat Bladder Strips | Potentiation of acetylcholine-induced contractions | 115-122% of predrug contractile strength at 0.25-1.0 µg/mL | [3] |
| Dantrolene Sodium | Rat, Rabbit, and Human Bladder Strips | No effect on acetylcholine-induced contractions | 4 µg/mL | [3] |
| Baclofen | Rat, Rabbit, and Human Bladder Strips | No effect on acetylcholine-induced contractions | 4 µg/mL | [3] |
| Ivabradine | Isolated Rat Urinary Bladder | Attenuation of carbachol-induced contractions | 30-90 µM | [4] |
| Benzofuroindole Analogues | In vitro screenings | Inhibition of bladder contractions | High bladder vs. aorta selectivity | [5] |
Signaling Pathway of Muscarinic Receptor-Mediated Bladder Contraction
The primary mechanism of carbachol-induced bladder contraction involves the activation of muscarinic acetylcholine receptors (mAChRs), leading to an increase in intracellular calcium concentration. The following diagram illustrates this signaling cascade, which is the target pathway for this compound.
Caption: Muscarinic receptor signaling pathway in bladder contraction.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the cross-validation of compound activity. Below are methodologies for two key assays used to characterize this compound and other bladder muscle relaxants.
Carbachol-Induced Bladder Strip Contraction Assay
This ex vivo assay measures the contractile force of bladder smooth muscle in response to a muscarinic agonist and the inhibitory effect of test compounds.
1. Tissue Preparation:
-
Euthanize male Wistar rats (250-300g) in accordance with approved ethical protocols.[4]
-
Excise the urinary bladder and place it in a physiological saline solution (PSS) at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.[4] The PSS composition is as follows: 120 mM NaCl, 5.9 mM KCl, 2.5 mM CaCl₂, 1.1 mM MgCl₂, 15 mM NaHCO₃, 1.2 mM NaH₂PO₄, 11 mM glucose, and 10 mM HEPES.[4]
-
Cut the bladder into longitudinal strips (approximately 15 mm x 3 mm x 2 mm).[4]
2. Contraction Measurement:
-
Mount the bladder strips in 10 mL organ baths containing PSS under a passive resting tension of 1 g for a 45-minute equilibration period.[4]
-
Induce contraction by adding carbachol (1 µM) to the bath.[4]
-
To test the effect of an inhibitor, add the compound to the bath either before or after the application of carbachol.[4]
-
Record isometric contractions and measure the amplitude and area under the force-time curve.[4]
3. Data Analysis:
-
Normalize the contractile response to a percentage of the maximal contraction induced by a reference substance (e.g., 80 mM KCl).[6]
-
For antagonists, construct cumulative concentration-response curves to determine potency values such as IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Effect of skeletal muscle relaxants on bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. On Benzofuroindole Analogues as Smooth Muscle Relaxants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-195270 and Other Calcium Flux Inhibitors in Bladder Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS-195270 with other established calcium flux inhibitors used in the study of bladder cell physiology and pharmacology. The information presented is intended to assist researchers in selecting the appropriate tools for their specific experimental needs.
Introduction
Contraction of the bladder smooth muscle (detrusor) is a process critically dependent on the influx of extracellular calcium (Ca2+) and its release from intracellular stores. Consequently, inhibitors of calcium flux are invaluable research tools and potential therapeutic agents for conditions such as overactive bladder. This compound is a novel small molecule inhibitor of bladder muscle contraction. This guide compares its activity and mechanism of action with those of well-characterized calcium flux inhibitors, including L-type voltage-gated calcium channel (VGCC) blockers and inhibitors of store-operated calcium entry (SOCE).
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the potency of this compound and other selected calcium flux inhibitors in bladder-related experimental models. It is important to note that the data is compiled from various studies using different experimental conditions, which may affect the direct comparability of the values.
| Inhibitor | Class | Experimental Model | Agonist | Potency (IC50/EC50/Effective Concentration) | References |
| This compound | Gαq/RGS Pathway Modulator | HEK293 Cells | Carbachol | EC50: 2 µM[1] | [1] |
| Isolated Rat Bladder Strips | Carbachol | - | [1] | ||
| Nifedipine | L-type VGCC Blocker | Isolated Rat Bladder Ring/Strip | Carbachol | IC50: 12-15 nM[2] | [2] |
| Verapamil | L-type VGCC Blocker | Isolated Rabbit Vesicourethral Smooth Muscle Strips | Various (Acetylcholine, Norepinephrine, ATP, Electrical Stimulation) | 1 x 10⁻⁸ to 1 x 10⁻⁶ M[3] | [3] |
| Diltiazem | L-type VGCC Blocker | In vitro Whole Rabbit Urinary Bladder | Bethanechol, KCl | 1 x 10⁻⁶ to 1 x 10⁻⁴ M[4] | [4] |
| SKF-96365 | SOCE/TRPC Channel Inhibitor | Human Detrusor Muscle | Carbachol | - | [5] |
| Recombinant Human CaV3.1 T-type Ca²⁺ channels | - | IC50: ~560 nM[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols based on the cited literature for assessing the effects of calcium flux inhibitors on bladder tissue.
Isolated Bladder Strip Contraction Assay
This ex vivo method is commonly used to assess the contractility of bladder smooth muscle in response to pharmacological agents.
-
Tissue Preparation:
-
Laboratory animals (e.g., rats, rabbits) are euthanized according to approved ethical protocols.
-
The urinary bladder is excised and placed in cold, oxygenated Krebs solution.
-
The bladder is opened, and longitudinal or transverse strips of the detrusor muscle (approximately 2 x 8 mm) are carefully dissected.[7]
-
-
Experimental Setup:
-
Each muscle strip is mounted in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.[7]
-
The strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
-
Data Acquisition:
-
After equilibration, the bladder strips are stimulated with a contractile agonist such as carbachol or high potassium chloride (KCl) to establish a stable contraction.
-
The inhibitor (e.g., this compound, nifedipine) is then added to the organ bath in a cumulative or non-cumulative manner.
-
The resulting relaxation or inhibition of contraction is recorded.
-
Concentration-response curves are generated to determine the potency of the inhibitor (e.g., IC50 value).
-
Signaling Pathways in Bladder Smooth Muscle Contraction
The following diagrams illustrate the key signaling pathways involved in bladder smooth muscle contraction and the points of intervention for different classes of calcium flux inhibitors.
Caption: G-protein coupled receptor signaling in bladder smooth muscle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Effects of nifedipine and cromakalim on isolated rat bladder tissue and aorta strip] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of calcium and verapamil on vesicourethral smooth muscle of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of diltiazem on in vitro rabbit bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of calcium regulating ion channels in contractility of human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BMS-195270: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential logistical and safety information regarding the proper disposal of BMS-195270, a small molecule inhibitor of bladder muscle contraction via calcium flux inhibition.
A thorough review of available safety data indicates that this compound is not classified as a hazardous substance or mixture.[1] This classification significantly informs the recommended disposal procedures, allowing for a more streamlined and manageable process compared to hazardous chemical waste. However, adherence to standard laboratory safety protocols remains crucial.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₉ClF₃N₃O₂ |
| Molecular Weight | 355.70 g/mol |
| CAS Number | 202822-23-9 |
Step-by-Step Disposal Protocol
The following procedures are recommended for the proper disposal of this compound and associated materials. These steps are based on general laboratory chemical waste guidelines and the non-hazardous classification of the compound.
Step 1: Waste Segregation
-
Solid Waste: Collect solid this compound waste, including unused or expired neat compound and contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Management
-
All waste containers must be clearly and accurately labeled with the name of the chemical ("this compound Waste") and the date of accumulation.
-
Ensure that waste containers are kept securely closed when not in use to prevent spills or evaporation.
-
Store waste containers in a designated and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Final Disposal
-
Non-Hazardous Waste Stream: Given that this compound is not classified as hazardous, the collected waste can typically be disposed of through your institution's non-hazardous chemical waste stream.
-
Consult Institutional Guidelines: Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines for the disposal of non-hazardous chemical waste. Procedures can vary between organizations.
-
Professional Disposal Service: Arrange for the collection of the waste by a licensed and approved chemical waste disposal service. Provide them with a copy of the Safety Data Sheet (SDS) if requested.
Important Note: Diluting chemical waste is not an acceptable method of disposal. All waste, regardless of concentration, should be collected and disposed of through the proper channels.
Experimental Workflow: Calcium Flux Assay
This compound is utilized in research to study its effects on intracellular calcium concentration. A common experimental method is the calcium flux assay. The following diagram illustrates a typical workflow for such an experiment.
References
Personal protective equipment for handling BMS-195270
Essential Safety and Handling Guide for BMS-195270
For researchers, scientists, and drug development professionals working with this compound, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
While the Safety Data Sheet (SDS) for this compound from suppliers like MedchemExpress and GlpBio classifies it as not a hazardous substance or mixture under the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed to minimize exposure.[1][2]
Engineering Controls: It is recommended to handle this compound in a well-ventilated area.[2] If available, use a chemical fume hood for all procedures that may generate dust or aerosols.
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves. While specific breakthrough times are not available due to the non-hazardous classification, nitrile gloves are a common choice for handling research compounds.[3]
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If dusts are generated, a NIOSH-approved respirator may be appropriate.
Quantitative Data for Personal Protective Equipment
No specific quantitative data, such as occupational exposure limits or glove breakthrough times, are available for this compound, as it is not classified as a hazardous substance.[1][2] The following table summarizes the general recommendations for PPE.
| Personal Protective Equipment | Recommendations and Specifications |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Not generally required with adequate ventilation. |
| Skin and Body Protection | Laboratory coat. |
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound.
First Aid and Emergency Procedures
In the event of exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]
Spills and Disposal
Spill Response:
In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent further leakage if safe to do so and contain the spill.
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety office for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
